Product packaging for 3-Oxo-3-(pyridin-2-YL)propanenitrile(Cat. No.:CAS No. 54123-21-6)

3-Oxo-3-(pyridin-2-YL)propanenitrile

Cat. No.: B1313375
CAS No.: 54123-21-6
M. Wt: 146.15 g/mol
InChI Key: POACVIKYJGGGPA-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyridin-2-YL)propanenitrile is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B1313375 3-Oxo-3-(pyridin-2-YL)propanenitrile CAS No. 54123-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-pyridin-2-ylpropanenitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POACVIKYJGGGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468737
Record name 3-Oxo-3-(pyridin-2-yl)propanenitrile
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54123-21-6
Record name β-Oxo-2-pyridinepropanenitrile
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Record name 3-Oxo-3-(pyridin-2-yl)propanenitrile
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Record name 3-Oxo-3-(pyridin-2-yl)propanenitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis method for 3-oxo-3-(pyridin-2-yl)propanenitrile, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on the widely employed Claisen condensation reaction, offering a comprehensive experimental protocol and relevant quantitative data.

Core Synthesis Methodology: Claisen Condensation

The most common and effective method for the synthesis of this compound is the Claisen condensation of a pyridine-2-carboxylic acid ester with acetonitrile in the presence of a strong base. This reaction provides a straightforward and efficient route to the desired β-ketonitrile.

The general reaction scheme is as follows:

G reactant1 Ethyl Picolinate product This compound reactant1->product Base (e.g., NaH, NaOEt) Solvent (e.g., Toluene, THF) reactant2 Acetonitrile reactant2->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Claisen Condensation of Ethyl Picolinate with Acetonitrile

This protocol is based on established procedures for similar Claisen-type condensations.

Materials:

  • Ethyl picolinate

  • Acetonitrile, anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and purged with an inert gas (e.g., nitrogen or argon).

  • Base Addition: To the flask, add anhydrous toluene (e.g., 100 mL for a 50 mmol scale reaction). If using sodium hydride, carefully add the required amount (typically 2.0-2.2 equivalents) to the toluene and stir to create a suspension. If using sodium ethoxide, it can be added directly.

  • Acetonitrile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous acetonitrile (1.5-2.0 equivalents) dropwise to the stirred suspension. Maintain the temperature at 0 °C and continue stirring for 30-60 minutes.

  • Ester Addition: While maintaining the temperature at 0 °C, add ethyl picolinate (1.0 equivalent) dropwise to the reaction mixture over 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary, but typically range from several hours to overnight.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of water.

    • Adjust the pH of the aqueous layer to be slightly acidic (pH 5-6) using glacial acetic acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of β-ketonitriles via Claisen condensation. Please note that the yield for the specific synthesis of this compound may vary depending on the exact reaction conditions and scale.

ParameterValueReference
Starting Material Ethyl PicolinateGeneral Knowledge
Reagents Acetonitrile, Sodium Hydride
Solvent Toluene
Reaction Temperature Reflux
Reaction Time 72 hours (for a similar reaction)
Reported Yield 70% (for 3-oxo-3-(pyridin-3-yl)propanenitrile)

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and work-up process.

G cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Inert Atmosphere Setup base_add 2. Add Base (NaH) to Toluene setup->base_add acn_add 3. Add Acetonitrile at 0 °C base_add->acn_add ester_add 4. Add Ethyl Picolinate at 0 °C acn_add->ester_add reflux 5. Heat to Reflux ester_add->reflux quench 6. Quench with Water reflux->quench Cool to 0 °C acidify 7. Acidify with Acetic Acid quench->acidify extract 8. Extract with Ethyl Acetate acidify->extract wash_dry 9. Wash and Dry Organic Layer extract->wash_dry concentrate 10. Concentrate wash_dry->concentrate purify 11. Purify (Recrystallization/Chromatography) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Approaches

While the Claisen condensation is the most prevalent method, other potential synthetic routes to this compound could be explored, although they are less commonly reported in the literature. These might include:

  • Acylation of a pre-formed acetonitrile anion: This would involve generating the anion of acetonitrile using a strong base like lithium diisopropylamide (LDA) and then reacting it with an activated form of picolinic acid, such as an acid chloride or an ester.

  • Reaction of 2-acetylpyridine with a cyanating agent: This approach would involve the conversion of the methyl group of 2-acetylpyridine to a nitrile. This is a less direct route and may require multiple steps.

Further research into these alternative methods is recommended for a comprehensive understanding of all possible synthetic strategies.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications and scale-up, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

An In-depth Technical Guide to the Chemical Properties of α-Oxo-2-pyridinepropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Oxo-2-pyridinepropanenitrile, systematically known as 3-oxo-3-(pyridin-2-yl)propanenitrile, is a heterocyclic β-ketonitrile of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring, a ketone, and a nitrile group, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications. The presence of multiple functional groups also suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the core chemical properties of α-oxo-2-pyridinepropanenitrile, including its physicochemical characteristics, synthesis, and a review of the biological activities of structurally related compounds, offering insights for future research and drug development endeavors.

Core Chemical Properties

A summary of the key chemical and physical properties of α-oxo-2-pyridinepropanenitrile is presented in the table below. These properties have been compiled from various chemical databases and literature sources.

PropertyValueSource
IUPAC Name 3-oxo-3-pyridin-2-ylpropanenitrile
Synonyms α-Oxo-2-pyridinepropanenitrile, β-Oxo-2-pyridinepropanenitrile, 2-(Cyanoacetyl)pyridine, 3-oxo-3-(2-pyridinyl)propanenitrile[1][2]
CAS Number 54123-21-6[1][3]
Molecular Formula C₈H₆N₂O[1][3]
Molecular Weight 146.15 g/mol [1][3]
Appearance Solid[2]
Melting Point 93-94 °C
Boiling Point (Predicted) 312.7 ± 22.0 °C
Solubility Soluble in polar organic solvents.[2]
pKa (Predicted) 6.05 ± 0.10

Synthesis and Reactivity

The presence of a ketone, a nitrile, and a pyridine ring makes α-oxo-2-pyridinepropanenitrile a reactive and versatile intermediate. The ketone and nitrile functionalities are key for constructing various heterocyclic systems. For instance, β-ketonitriles are widely used as precursors for the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles, many of which exhibit a broad spectrum of biological activities.[5]

General Experimental Protocol for β-Ketonitrile Synthesis (Adapted)

The following is a generalized protocol for a Claisen-type condensation to synthesize β-ketonitriles, which can be adapted for the synthesis of α-oxo-2-pyridinepropanenitrile.

Materials:

  • Pyridine-2-carboxylic acid ester (e.g., methyl picolinate)

  • Acetonitrile

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)[4]

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Apparatus for reactions under inert atmosphere

Procedure:

  • To a solution of the pyridine-2-carboxylic acid ester in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base at a controlled temperature (often 0 °C or room temperature).

  • Slowly add acetonitrile to the reaction mixture.

  • The reaction is typically stirred for several hours at room temperature or with gentle heating to drive the condensation.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a protic solvent (e.g., water or ethanol) or a dilute acid.

  • The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by techniques such as column chromatography or recrystallization.

Logical Workflow for Synthesis:

G reagents Pyridine-2-carboxylic acid ester + Acetonitrile + Strong Base reaction Claisen Condensation reagents->reaction solvent Anhydrous Aprotic Solvent solvent->reaction workup Quenching & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product α-Oxo-2-pyridinepropanenitrile purification->product

Caption: General workflow for the synthesis of α-Oxo-2-pyridinepropanenitrile.

Potential Biological Activities and Therapeutic Applications

While specific biological studies on α-oxo-2-pyridinepropanenitrile are limited in the public domain, the structural motifs present in the molecule are found in numerous compounds with significant pharmacological activities.

Antimicrobial and Anti-inflammatory Potential

Pyridine derivatives are well-known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6] The pyridine ring can engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors.[5] Similarly, nitrile-containing compounds have also been investigated for their therapeutic potential. The combination of these functional groups in α-oxo-2-pyridinepropanenitrile suggests that it could be a candidate for screening in these areas. For example, a related compound, 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile, has been investigated for its biological activity.[5]

Enzyme Inhibition

The β-ketonitrile scaffold is a key feature in many enzyme inhibitors. For instance, derivatives of 2-Methyl-3-oxo-3-(pyridin-4-YL)propanenitrile have been studied as inhibitors of protein kinases like Janus Kinase 3 (JAK3), which are important targets in autoimmune diseases and cancer.[5] The mechanism of action often involves the interaction of the pyridine ring and other functional groups with the active site of the enzyme.[5]

Potential Enzyme Inhibition Pathway:

G compound α-Oxo-2-pyridinepropanenitrile binding Binding to Active Site compound->binding enzyme Target Enzyme (e.g., Kinase, Oxidase) enzyme->binding inhibition Enzyme Inhibition binding->inhibition response Modulation of Cellular Signaling inhibition->response effect Therapeutic Effect (e.g., Anti-inflammatory) response->effect

Caption: Hypothetical signaling pathway of α-Oxo-2-pyridinepropanenitrile as an enzyme inhibitor.

Conclusion

α-Oxo-2-pyridinepropanenitrile is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward, albeit not yet specifically documented, synthesis via Claisen-type condensation and the reactivity of its functional groups make it an attractive starting material for the generation of diverse heterocyclic libraries. While direct biological data is scarce, the known activities of related pyridine and β-ketonitrile derivatives strongly suggest that this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of antimicrobial, anti-inflammatory, and enzyme-inhibitory research. This guide provides a foundational understanding of its chemical properties to aid researchers in exploring the full potential of this intriguing molecule.

References

An In-depth Technical Guide to 3-Oxo-3-(pyridin-2-yl)propanenitrile (CAS Number: 54123-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-3-(pyridin-2-yl)propanenitrile, a key building block in medicinal chemistry. The document details its physicochemical properties, safety information, and a representative synthetic protocol. While direct biological activity data for the title compound is limited in publicly available literature, this guide explores its significant role as a precursor to pharmacologically active molecules, particularly noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The guide also presents a detailed visualization of the AMPA receptor signaling pathway, a critical pathway in glutamatergic neurotransmission and a target for therapeutic intervention in various neurological disorders.

Chemical and Physical Properties

This compound, also known as β-oxo-2-pyridinepropanenitrile, is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 54123-21-6[1][3]
Molecular Formula C₈H₆N₂O[3][4]
Molecular Weight 146.15 g/mol [4]
Appearance Solid[2]
Purity Typically ≥95%[5]
Storage Temperature 2-8°C, under inert atmosphere[2]
Synonyms 3-oxo-3-(2-pyridinyl)propanenitrile, β-oxo-2-pyridinepropanenitrile, 2-(Cyanoacetyl)pyridine, 2-(2-Cyanoethanoyl)pyridine[4][5]

Safety and Handling

This compound is classified as a warning-level hazardous substance.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

This is not an exhaustive list of safety information. Please refer to the material safety data sheet (MSDS) for complete details.

Synthesis

The primary synthetic route to this compound is a Claisen condensation reaction between a pyridine-2-carboxylic acid ester (e.g., ethyl picolinate) and acetonitrile, using a strong base such as sodium hydride.[6]

Experimental Protocol: Claisen Condensation for the Synthesis of 3-Oxonitriles

This protocol is a general representation based on the synthesis of similar 3-oxonitriles.[7] Optimization of specific parameters may be required for the synthesis of this compound.

Materials:

  • Ethyl picolinate (1 equivalent)

  • Acetonitrile (2 equivalents)

  • Sodium hydride (80% dispersion in mineral oil, 2 equivalents)

  • Dry toluene

  • 31% Hydrochloric acid

  • Ice water

  • Sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

  • To the toluene, add the sodium hydride dispersion.

  • Heat the suspension to 85°C.

  • In a separate flask, prepare a mixture of ethyl picolinate and acetonitrile.

  • Add the ester-nitrile mixture dropwise to the heated sodium hydride suspension over a period of 1.5 to 2 hours, maintaining the temperature at 85°C.

  • After the addition is complete, continue stirring the reaction mixture at 85-90°C until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the aqueous and organic layers.

  • Cool the aqueous layer to 0°C in an ice bath and acidify to a pH of 1-2 with 31% hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with ice water until the filtrate is neutral.

  • Dry the product under vacuum to a constant weight.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound reagents Ethyl Picolinate + Acetonitrile reaction Claisen Condensation (85-90°C) reagents->reaction base Sodium Hydride in Toluene base->reaction workup Aqueous Workup & Acidification reaction->workup product This compound workup->product

Caption: A workflow diagram for the synthesis of this compound.

Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the protons on the pyridine ring and the methylene protons adjacent to the carbonyl and nitrile groups.
¹³C NMR Resonances for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the carbons of the pyridine ring.
FTIR (cm⁻¹) Characteristic stretching frequencies for the C=O (carbonyl), C≡N (nitrile), and C-H bonds, as well as aromatic C=C and C-N vibrations.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of the compound (146.15), along with characteristic fragmentation patterns.

Biological Significance and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in drug discovery, particularly as noncompetitive antagonists of the AMPA receptor. The AMPA receptor is a key player in fast excitatory neurotransmission in the central nervous system and is implicated in various neurological conditions.

Role as a Precursor for AMPA Receptor Antagonists

Derivatives of this compound have been investigated for their potential to treat neurological disorders where glutamatergic signaling is dysregulated. For instance, the core structure of this compound is found in molecules developed as potent and orally active AMPA receptor antagonists with anticonvulsant properties.

AMPA Receptor Signaling Pathway

The antagonism of the AMPA receptor by derivatives of this compound can modulate downstream signaling events crucial for synaptic plasticity. The following diagram illustrates a simplified representation of the AMPA receptor signaling pathway.

AMPA_Receptor_Signaling AMPA Receptor Signaling Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AMPA_R AMPA Receptor Lyn Lyn Kinase AMPA_R->Lyn Activates GRIP GRIP AMPA_R->GRIP Interacts with PICK1 PICK1 AMPA_R->PICK1 Interacts with SAP97 SAP97 AMPA_R->SAP97 Interacts with MAPK_pathway MAPK Pathway Lyn->MAPK_pathway Activates Glutamate Glutamate Glutamate->AMPA_R Activates Antagonist Antagonist (Derivative of title compound) Antagonist->AMPA_R Inhibits Gene_expression Gene Expression (e.g., BDNF) MAPK_pathway->Gene_expression Regulates GRIP->AMPA_R Trafficking & Stabilization PICK1->AMPA_R Internalization SAP97->AMPA_R Trafficking

Caption: A diagram of the AMPA receptor signaling pathway and its modulation.

Activation of the AMPA receptor by glutamate leads to the activation of the Lyn protein tyrosine kinase, which in turn can activate the mitogen-activated protein kinase (MAPK) signaling cascade, ultimately influencing gene expression, such as that of brain-derived neurotrophic factor (BDNF).[8] The trafficking, stabilization, and internalization of AMPA receptors are regulated by interactions with scaffolding proteins like GRIP, PICK1, and SAP97, which are crucial for synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).[9] Noncompetitive antagonists derived from this compound can inhibit this pathway, thereby reducing excessive excitatory signaling.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex heterocyclic compounds with significant pharmacological potential. Its utility as a precursor for noncompetitive AMPA receptor antagonists highlights its importance in the development of novel therapeutics for neurological disorders. Further research into the direct biological activities of this compound and the development of optimized synthetic routes will continue to be of high interest to the scientific community. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Oxo-3-(pyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-(pyridin-2-yl)propanenitrile, a versatile bifunctional molecule, has garnered significant attention in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a reactive nitrile group, an active methylene group, and a keto functionality, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, focusing on its synthesis, key reactions, and the potential biological significance of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₆N₂O--INVALID-LINK--
Molecular Weight 146.15 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 54123-21-6--INVALID-LINK--

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation of an ester of picolinic acid (e.g., ethyl picolinate) with acetonitrile. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or sodium ethoxide.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl Picolinate Ethyl Picolinate Reaction Ethyl Picolinate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Reaction This compound This compound Reaction->this compound

Fig. 1: Synthesis of this compound.
Experimental Protocol: Synthesis via Claisen Condensation

Materials:

  • Ethyl picolinate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl picolinate (1 equivalent) and acetonitrile (1.2 equivalents) in anhydrous diethyl ether is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of ice-cold water.

  • The aqueous layer is separated and acidified to pH 5-6 with 1 M hydrochloric acid, resulting in the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Reactivity of the Nitrile Group

The nitrile group in this compound is a key site for various chemical transformations, enabling the synthesis of a diverse range of heterocyclic compounds.

Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-oxo-3-(pyridin-2-yl)propanoic acid, which can subsequently decarboxylate to 2-acetylpyridine.

G This compound This compound 3-Oxo-3-(pyridin-2-yl)propanoic acid 3-Oxo-3-(pyridin-2-yl)propanoic acid This compound->3-Oxo-3-(pyridin-2-yl)propanoic acid H3O+ or OH- 2-Acetylpyridine 2-Acetylpyridine 3-Oxo-3-(pyridin-2-yl)propanoic acid->2-Acetylpyridine Heat, -CO2

Fig. 2: Hydrolysis of the Nitrile Group.
Experimental Protocol: Basic Hydrolysis

Materials:

  • This compound

  • 10% Sodium hydroxide solution

  • 6 M Hydrochloric acid

Procedure:

  • A mixture of this compound (1 equivalent) and 10% aqueous sodium hydroxide solution is heated under reflux for 2-4 hours.[1]

  • The reaction mixture is then cooled to room temperature and acidified with 6 M hydrochloric acid.

  • The resulting precipitate of 3-oxo-3-(pyridin-2-yl)propanoic acid is collected by filtration, washed with cold water, and dried.

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically leads to the reduction of both the nitrile and the ketone functionalities.

G This compound This compound 3-Amino-1-(pyridin-2-yl)propan-1-ol 3-Amino-1-(pyridin-2-yl)propan-1-ol This compound->3-Amino-1-(pyridin-2-yl)propan-1-ol 1. LiAlH4, THF 2. H2O

Fig. 3: Reduction of the Nitrile and Ketone Groups.
Experimental Protocol: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is then stirred at room temperature for 4-6 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-amino-1-(pyridin-2-yl)propan-1-ol.

  • Purification can be performed by distillation under reduced pressure or column chromatography.

Cyclization Reactions for Heterocycle Synthesis

The true synthetic utility of this compound lies in its ability to serve as a building block for various heterocyclic systems. The nitrile group, in concert with the active methylene and keto groups, participates in a variety of cyclocondensation reactions.

Reaction with hydrazine hydrate or substituted hydrazines affords pyrazole derivatives. The initial condensation occurs between the ketone and one of the hydrazine nitrogens, followed by cyclization involving the nitrile group.

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction This compound->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction 5-Amino-3-(pyridin-2-yl)-1H-pyrazole 5-Amino-3-(pyridin-2-yl)-1H-pyrazole Reaction->5-Amino-3-(pyridin-2-yl)-1H-pyrazole Ethanol, Reflux

Fig. 4: Synthesis of Pyrazole Derivatives.
Experimental Protocol: Synthesis of 5-Amino-3-(pyridin-2-yl)-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of this compound (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is heated under reflux for 4-8 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried to give the desired pyrazole derivative.

Condensation with urea, thiourea, or guanidine leads to the formation of pyrimidine derivatives. These reactions are typically catalyzed by a base.

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction This compound->Reaction Urea Urea Urea->Reaction 4-Amino-6-(pyridin-2-yl)pyrimidin-2(1H)-one 4-Amino-6-(pyridin-2-yl)pyrimidin-2(1H)-one Reaction->4-Amino-6-(pyridin-2-yl)pyrimidin-2(1H)-one Sodium Ethoxide, Ethanol, Reflux

Fig. 5: Synthesis of Pyrimidine Derivatives.
Experimental Protocol: Synthesis of 4-Amino-6-(pyridin-2-yl)pyrimidin-2(1H)-one

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in ethanol, this compound (1 equivalent) and urea (1.2 equivalents) are added.

  • The mixture is heated under reflux for 6-10 hours.

  • After cooling, the reaction mixture is poured into ice-water and acidified with acetic acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pyrimidine derivative.

The Gewald reaction provides a route to highly substituted 2-aminothiophenes. This compound can react with an α-mercapto ketone or aldehyde, or with elemental sulfur and an active methylene compound, in the presence of a base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Reaction This compound->Reaction Elemental Sulfur Elemental Sulfur Elemental Sulfur->Reaction Active Methylene Compound (e.g., Malononitrile) Active Methylene Compound (e.g., Malononitrile) Active Methylene Compound (e.g., Malononitrile)->Reaction Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->Reaction 2-Aminothiophene Derivative 2-Aminothiophene Derivative Reaction->2-Aminothiophene Derivative

Fig. 6: Gewald Reaction for Thiophene Synthesis.
Experimental Protocol: Gewald Aminothiophene Synthesis

Materials:

  • This compound

  • Elemental sulfur

  • Malononitrile

  • Morpholine or another suitable base

  • Ethanol

Procedure:

  • A mixture of this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol is treated with a catalytic amount of morpholine.

  • The mixture is stirred at room temperature or gently heated for a few hours.

  • The precipitated product is collected by filtration, washed with ethanol, and recrystallized to yield the 2-aminothiophene derivative.

Applications in Drug Development

The diverse heterocyclic scaffolds accessible from this compound are of significant interest in drug discovery. Pyrazole, pyrimidine, and thiophene cores are present in numerous biologically active molecules.

  • Antimicrobial Agents: Many heterocyclic compounds derived from this precursor have been investigated for their potential antimicrobial and antifungal activities.[2]

  • Kinase Inhibitors: The pyridine and other heterocyclic moieties are common features in kinase inhibitors, which are a major class of anticancer drugs. Derivatives of this compound could be explored for their potential to inhibit various protein kinases.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives, by virtue of their heterocyclic nature, have the potential to interact with a wide range of biological targets. Further research is warranted to explore the full pharmacological potential of this versatile building block.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The strategic positioning of its nitrile, ketone, and active methylene functionalities allows for a rich and diverse chemistry, particularly in the construction of heterocyclic systems. The detailed experimental protocols provided in this guide offer a practical framework for researchers to utilize this compound in the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Future investigations into the biological activities of its derivatives are poised to uncover new therapeutic agents.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of β-oxo-2-pyridinepropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism in β-oxo-2-pyridinepropanenitrile, a molecule of interest in medicinal chemistry and drug development. Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of a compound. Understanding and quantifying the tautomeric preference of β-oxo-2-pyridinepropanenitrile is paramount for predicting its behavior in physiological environments and for the rational design of novel therapeutics. This document details the underlying principles of keto-enol tautomerism, presents anticipated quantitative data based on analogous structures, provides detailed experimental protocols for characterization, and visualizes key processes.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry where a ketone or aldehyde is in equilibrium with its corresponding enol form.[1] In the case of β-dicarbonyl compounds, which include β-ketonitriles like β-oxo-2-pyridinepropanenitrile, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation.[2] The position of this equilibrium is sensitive to various factors, including the molecular structure, solvent polarity, temperature, and pH.[1]

The tautomeric equilibrium of β-oxo-2-pyridinepropanenitrile involves the interconversion of the keto form, characterized by a carbonyl group, and the enol form, which contains a hydroxyl group and a carbon-carbon double bond. The pyridine ring and the nitrile group introduce electronic effects that can influence the stability of each tautomer.

Tautomeric Equilibrium in β-oxo-2-pyridinepropanenitrile

The equilibrium between the keto and enol tautomers of β-oxo-2-pyridinepropanenitrile can be represented as follows:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Data Acquisition and Analysis cluster_reporting Reporting A Synthesize and Purify β-oxo-2-pyridinepropanenitrile B Prepare Solutions in Deuterated Solvents A->B C Add TMS Internal Standard B->C D Acquire ¹H NMR Spectra C->D Transfer to NMR Tube E Integrate Keto and Enol Signals D->E F Calculate % Tautomer, Keq, and ΔG° E->F G Tabulate and Visualize Data F->G H Interpret Solvent Effects G->H

References

Potential Biological Activity of 3-Oxo-3-(pyridin-2-YL)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-(pyridin-2-YL)propanenitrile is a heterocyclic compound featuring a pyridine ring linked to a propanenitrile chain with a keto functional group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related pyridine derivatives. While specific biological data for this compound is limited in publicly available literature, the broader class of pyridine-containing compounds has demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide aims to provide an in-depth overview of the potential biological activities of this compound by examining the activities of its close analogs and derivatives. It will detail relevant experimental protocols and present data in a structured format to facilitate further research and drug discovery efforts centered around this promising chemical scaffold.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions contributes to its prevalence in drug design.[3] The incorporation of a propanenitrile chain with a reactive keto group, as seen in this compound, offers multiple sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

This document will explore the potential biological activities of this compound by drawing parallels with structurally similar molecules for which biological data is available. The primary focus will be on potential anticancer and antimicrobial activities, as these are commonly reported for pyridine derivatives.

Synthesis

A general method for the synthesis of 3-oxo-3-(pyridin-yl)propanenitrile derivatives involves the condensation of a pyridine carboxylate ester with acetonitrile. A detailed protocol for a related compound, 3-oxo-3-(3-pyridinyl)propanenitrile, is described below and can be adapted for the synthesis of the 2-pyridinyl isomer.

Experimental Protocol: Synthesis of 3-Oxo-3-(3-pyridinyl)propanenitrile[4]
  • Reaction Setup: To a stirred solution of methyl nicotinate (1 equivalent) in toluene at 0 °C, slowly add sodium hydride (approximately 2 equivalents).

  • Initial Stirring: Maintain the reaction mixture at 0 °C for 30 minutes.

  • Addition of Acetonitrile: Add acetonitrile (approximately 1.5 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux for 72 hours.

  • Work-up:

    • Cool the mixture and concentrate it under reduced pressure.

    • Dilute the residue with ice-cold water.

    • Adjust the pH to acidic using glacial acetic acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by crystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Methyl_nicotinate Methyl nicotinate Mixing Mix Methyl nicotinate and Sodium hydride in Toluene at 0°C Methyl_nicotinate->Mixing Acetonitrile Acetonitrile Addition Add Acetonitrile Acetonitrile->Addition Sodium_hydride Sodium hydride Sodium_hydride->Mixing Toluene Toluene Toluene->Mixing Stirring Stir for 30 minutes Mixing->Stirring Stirring->Addition Reflux Reflux for 72 hours Addition->Reflux Cool_Concentrate Cool and Concentrate Reflux->Cool_Concentrate Dilute_Acidify Dilute with water and Acidify Cool_Concentrate->Dilute_Acidify Extraction Extract with Ethyl Acetate Dilute_Acidify->Extraction Wash_Dry Wash and Dry Extraction->Wash_Dry Final_Concentration Concentrate Wash_Dry->Final_Concentration Product 3-Oxo-3-(3-pyridinyl)propanenitrile Final_Concentration->Product

General workflow for the synthesis of 3-oxo-3-(pyridin-yl)propanenitrile derivatives.

Potential Biological Activities

Anticancer Activity

Numerous pyridine derivatives have been synthesized and evaluated for their anticancer properties.[4][5] The cytotoxic effects of these compounds are often assessed against a panel of human cancer cell lines.

3.1.1. Data on Related Compounds

The following table summarizes the cytotoxic activity of some substituted pyridine derivatives against various cancer cell lines. It is important to note that these are derivatives and not the core compound of interest, but they provide insight into the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57[5]
HepG2 (Liver)1.13[5]
1′H-spiro-pyridineCaco-2 (Colorectal)7.83 ± 0.50[5]
3-aminoimidazo[1,2-α]pyridineHT-29 (Colorectal)4.15 ± 2.93[5]
B16F10 (Melanoma)21.75 ± 0.81[5]

3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity [4]

A standard method to assess the antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram illustrates the workflow for a typical cytotoxicity assay.

Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plate Cell_Culture->Seeding Treatment Treat with Test Compound Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data and Determine IC50 MTT_Assay->Data_Analysis

Workflow for assessing the cytotoxicity of a test compound.
Antimicrobial Activity

Pyridine derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[2] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

3.2.1. Experimental Protocol: Broth Microdilution Method for MIC Determination [6][7]

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration.

Compound_Dilution Prepare serial dilutions of test compound Inoculation Inoculate microtiter plate Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate under optimal conditions Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

The specific signaling pathways and mechanisms of action for this compound have not been elucidated. However, based on the activities of related pyridine derivatives, several potential targets can be hypothesized. For instance, some pyridine-containing compounds have been shown to act as enzyme inhibitors or to interfere with key cellular processes. Further research, including molecular docking studies and biochemical assays, is required to identify the specific molecular targets of this compound.

Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents. While direct biological data for this compound is currently scarce, the well-documented anticancer and antimicrobial activities of its derivatives provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the biological activities of this and related compounds. Future studies should focus on synthesizing and screening a library of derivatives to establish structure-activity relationships and to identify lead compounds for further development. Elucidating the mechanism of action and identifying the specific molecular targets will be crucial steps in realizing the therapeutic potential of this promising class of molecules.

References

A Comprehensive Technical Review of 3-Oxo-3-(pyridin-2-yl)propanenitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-(pyridin-2-yl)propanenitrile, a versatile heterocyclic building block, holds significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive review of its chemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and an exploration of its prospective biological activities based on related pyridine-containing compounds. While specific biological data for the title compound is not extensively available in the current literature, this document aims to serve as a foundational resource to stimulate further investigation into its therapeutic and functional capacities.

Introduction

Heterocyclic compounds containing the pyridine scaffold are of paramount interest in drug discovery due to their presence in a wide array of biologically active molecules. This compound, featuring a reactive β-ketonitrile functionality, is a valuable intermediate for the synthesis of more complex heterocyclic systems. Its structural motifs suggest potential interactions with various biological targets, warranting a thorough investigation of its chemical and pharmacological profiles.

Chemical and Physical Properties

This compound is a solid with the molecular formula C₈H₆N₂O.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₆N₂O[1][2]
Molecular Weight 146.15 g/mol [1][2]
CAS Number 54123-21-6[1][2]
Appearance Solid
Purity Typically ≥95%[3]
InChI 1S/C8H6N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6H,4H2[1]
InChIKey POACVIKYJGGGPA-UHFFFAOYSA-N[1]
SMILES N#CCC(=O)c1ccccn1[3]
Storage Conditions Inert atmosphere, 2-8°C

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Claisen-type condensation reaction. This method involves the reaction of a pyridine-based ester with acetonitrile in the presence of a strong base. The following protocol is adapted from established procedures for the synthesis of related β-ketonitriles.[4][5][6]

Experimental Protocol: Claisen Condensation

Materials:

  • Methyl picolinate (or ethyl picolinate)

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous toluene (or diethyl ether)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., calcium chloride)

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend sodium hydride (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetonitrile: To the stirred suspension, add anhydrous acetonitrile (1.5 equivalents) dropwise at room temperature over a period of 10-15 minutes.

  • Formation of the Enolate: Stir the resulting mixture at room temperature for approximately 1 hour to facilitate the formation of the acetonitrile enolate.

  • Addition of Pyridine Ester: Cool the reaction mixture to 0°C using an ice bath. Add a solution of methyl picolinate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of cold water.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the organic layer with water.

    • Acidify the combined aqueous layers to a pH of ~5-6 with 2 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation and Purification:

    • Combine the organic extracts and wash with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend NaH in anhydrous Toluene add_acetonitrile Add anhydrous Acetonitrile start->add_acetonitrile dropwise form_enolate Stir for 1h at RT (Enolate formation) add_acetonitrile->form_enolate add_ester Cool to 0°C and add Methyl Picolinate form_enolate->add_ester react Stir for 12-16h at RT add_ester->react quench Quench with cold water react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, concentrate, and purify extract->purify end This compound purify->end Final Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities and Future Research Directions

While specific biological studies on this compound are limited, the pyridine nucleus is a well-established pharmacophore. Derivatives of pyridine have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][8][9][10]

Potential Antimicrobial Activity

Numerous pyridine derivatives have been synthesized and evaluated for their antimicrobial properties.[7][8] The presence of the oxo and nitrile groups in the title compound offers sites for further chemical modification to generate a library of compounds for antimicrobial screening.

Proposed Experimental Protocol for Antimicrobial Screening (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of the Compound: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Potential Cytotoxic Activity

Pyridine-containing compounds have also been investigated as potential anticancer agents.[9][10] The cytotoxicity of this compound could be evaluated against a panel of human cancer cell lines.

Proposed Experimental Protocol for Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Logical Relationship for Further Development

Development_Pathway cluster_derivatization Chemical Modification cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound hydrazine_reaction Reaction with Hydrazine (e.g., to form pyrazoles) start->hydrazine_reaction other_reactions Other Cyclization Reactions start->other_reactions antimicrobial_assay Antimicrobial Assays hydrazine_reaction->antimicrobial_assay cytotoxicity_assay Cytotoxicity Assays hydrazine_reaction->cytotoxicity_assay other_reactions->antimicrobial_assay other_reactions->cytotoxicity_assay sar_studies Structure-Activity Relationship (SAR) Studies antimicrobial_assay->sar_studies cytotoxicity_assay->sar_studies lead_compound Identification of Lead Compound sar_studies->lead_compound

Caption: A logical pathway for the future development of novel bioactive compounds.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. This guide provides a detailed protocol for its synthesis and outlines logical next steps for the investigation of its biological properties. Further research into the derivatization and biological evaluation of this compound is highly encouraged to unlock its full potential in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Oxo-3-(pyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-(pyridin-2-yl)propanenitrile, also known as 2-(cyanoacetyl)pyridine, is a highly versatile and valuable building block in synthetic organic and medicinal chemistry.[1][2] Its structure incorporates three key reactive sites: a nucleophilic active methylene group, an electrophilic ketone, and an electrophilic nitrile group. This trifunctional nature allows it to participate in a wide array of cyclization and multicomponent reactions, making it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.

Chemical Properties:

  • CAS Number: 54123-21-6[1][2]

  • Molecular Formula: C₈H₆N₂O[1][2]

  • Molecular Weight: 146.15 g/mol [1][2]

  • Appearance: Solid

This document provides detailed application notes and representative protocols for the synthesis of several important classes of heterocycles, including thiazoles, pyrimidines, pyrazoles, and pyridines, using this compound as the key starting material.

Caption: Structure of this compound.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[3][4][5] The process involves the reaction of an α-haloketone with a thioamide or thiourea. In this application, this compound is first halogenated at the active methylene position to generate the required α-haloketonitrile intermediate, which is then cyclized.

G start This compound intermediate 2-Bromo-3-oxo-3-(pyridin-2-yl)propanenitrile (α-Haloketonitrile) start->intermediate α-Halogenation product 2-Amino/Substituted-4-(pyridin-2-yl) thiazole-5-carbonitrile intermediate->product Hantzsch Cyclization reagent1 Bromine (Br₂) or NBS reagent1->intermediate reagent2 Thiourea or Thioamide (R-CS-NH₂) reagent2->product

Caption: Workflow for Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole-5-carbonitrile

Part A: α-Bromination of this compound

  • Dissolve this compound (1.46 g, 10 mmol) in 30 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.60 g, 10 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • The solid precipitate of 2-bromo-3-oxo-3-(pyridin-2-yl)propanenitrile is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. This intermediate is often used in the next step without further purification.

Part B: Cyclocondensation with Thiourea

  • To a solution of the crude 2-bromo-3-oxo-3-(pyridin-2-yl)propanenitrile (approx. 10 mmol) in 50 mL of absolute ethanol, add thiourea (0.76 g, 10 mmol).

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • Reduce the solvent volume under reduced pressure. Add 50 mL of water and neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the resulting solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to yield the pure 2-amino-4-(pyridin-2-yl)thiazole-5-carbonitrile.

Data Summary
Reagent (R-CS-NH₂)ProductSolventTypical Yield
Thiourea2-Amino-4-(pyridin-2-yl)thiazole-5-carbonitrileEthanol75-85%
Thioacetamide2-Methyl-4-(pyridin-2-yl)thiazole-5-carbonitrileEthanol70-80%
Thiobenzamide2-Phenyl-4-(pyridin-2-yl)thiazole-5-carbonitrileDMF65-75%

Synthesis of Pyrimidine Derivatives

Pyrimidine rings can be synthesized by the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an N-C-N fragment such as urea, thiourea, or guanidine. The active methylene group in this compound can be first activated by converting it into an enamine or enol ether, which then undergoes a facile cyclization.

G start This compound intermediate 2-(Dimethylaminomethylene)-3-oxo- 3-(pyridin-2-yl)propanenitrile start->intermediate Enamine Formation product Substituted 4-(Pyridin-2-yl)pyrimidine intermediate->product Cyclocondensation reagent1 DMF-DMA reagent1->intermediate reagent2 Guanidine / Urea / Thiourea reagent2->product

Caption: Workflow for Pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-cyano-4-(pyridin-2-yl)pyrimidine
  • In a 100 mL flask, suspend this compound (1.46 g, 10 mmol) and guanidine hydrochloride (1.05 g, 11 mmol) in 40 mL of absolute ethanol.

  • Add sodium ethoxide (0.75 g, 11 mmol) to the mixture. A catalytic amount of a base like piperidine can also be used.

  • Reflux the reaction mixture for 8-12 hours with constant stirring. Monitor the reaction's completion via TLC.

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Add 50 mL of cold water to the residue. The solid product will precipitate.

  • Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry.

  • Recrystallize the crude product from a suitable solvent like dimethylformamide (DMF) or ethanol to obtain pure 2-amino-5-cyano-4-(pyridin-2-yl)pyrimidine.

Data Summary
N-C-N ReagentProductBaseTypical Yield
Guanidine HCl2-Amino-5-cyano-4-(pyridin-2-yl)pyrimidineNaOEt80-90%
Thiourea5-Cyano-4-(pyridin-2-yl)-2(1H)-pyrimidinethionePiperidine70-85%
Urea5-Cyano-4-(pyridin-2-yl)-2(1H)-pyrimidinoneNaOEt65-75%

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone for pyrazole synthesis.[6][7] this compound readily reacts with hydrazine hydrate or substituted hydrazines in a cyclocondensation reaction to yield highly functionalized 3-amino-5-(pyridin-2-yl)pyrazole-4-carbonitriles.

G start This compound product 3-Amino-5-(pyridin-2-yl)pyrazole-4-carbonitrile start->product Cyclocondensation reagent Hydrazine Hydrate or Substituted Hydrazine reagent->product

Caption: Workflow for Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-Amino-5-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
  • Dissolve this compound (1.46 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.5 mL, ~10 mmol) to the solution. A catalytic amount of acetic acid or piperidine can be added to facilitate the reaction.

  • Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • If precipitation is incomplete, reduce the solvent volume by half using a rotary evaporator.

  • Filter the solid product, wash with a small amount of cold ethanol, and then with water.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed if further purification is needed.

Data Summary
Hydrazine ReagentProductCatalystTypical Yield
Hydrazine Hydrate3-Amino-5-(pyridin-2-yl)-1H-pyrazole-4-carbonitrileAcetic Acid85-95%
Phenylhydrazine3-Amino-1-phenyl-5-(pyridin-2-yl)-1H-pyrazole-4-carbonitrilePiperidine80-90%
Methylhydrazine3-Amino-1-methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carbonitrileNone75-85%

Synthesis of Substituted Pyridine Derivatives

Highly functionalized pyridines can be synthesized via multicomponent reactions. A common approach involves the reaction of a β-ketonitrile, an aldehyde, and an ammonia source (like ammonium acetate) in a one-pot synthesis, often referred to as a modified Guareschi-Thorpe or Hantzsch-like pyridine synthesis.

G start This compound product 2-Amino-4-aryl-6-(pyridin-2-yl) nicotinonitrile start->product start->product One-Pot Multicomponent Reaction reagent1 Aromatic Aldehyde (Ar-CHO) reagent1->product reagent1->product One-Pot Multicomponent Reaction reagent2 Ammonium Acetate reagent2->product reagent2->product One-Pot Multicomponent Reaction

Caption: Workflow for Multicomponent Pyridine Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-(pyridin-2-yl)nicotinonitrile
  • Combine this compound (1.46 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) in 30 mL of glacial acetic acid in a round-bottom flask.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature and pour the contents into 150 mL of ice water.

  • A yellow solid will precipitate. Stir the suspension for 30 minutes.

  • Collect the precipitate by filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.

  • Dry the crude product. Recrystallize from glacial acetic acid or a DMF/ethanol mixture to obtain the pure product.

Data Summary
Aldehyde (Ar-CHO)ProductSolventTypical Yield
Benzaldehyde2-Amino-4-phenyl-6-(pyridin-2-yl)nicotinonitrileAcetic Acid70-80%
4-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-6-(pyridin-2-yl)nicotinonitrileAcetic Acid75-85%
4-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-6-(pyridin-2-yl)nicotinonitrileEthanol65-75%

References

Application Notes and Protocols: 3-Oxo-3-(pyridin-2-YL)propanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-(pyridin-2-yl)propanenitrile is a versatile bifunctional building block in medicinal chemistry, prized for its dual reactivity stemming from the β-ketonitrile moiety. This scaffold is a key intermediate in the synthesis of a wide array of heterocyclic compounds, including substituted pyridines and thiophenes, which are prominent in the design of targeted therapeutics. Its utility has been demonstrated in the development of potent enzyme inhibitors, particularly for carbonic anhydrases and various kinases, as well as in the creation of novel anticancer agents. These application notes provide an overview of its utility, quantitative data on representative derivatives, detailed experimental protocols for synthesis and biological evaluation, and visual workflows to guide researchers in leveraging this valuable synthon.

Key Applications in Medicinal Chemistry

The unique chemical architecture of this compound, featuring a reactive ketone and an active methylene group adjacent to a nitrile, makes it an ideal starting material for various multicomponent reactions.

  • Inhibitors of Carbonic Anhydrases (CAs): Substituted 2-amino-3-cyanopyridines, synthesized using this compound as a precursor, have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. CAs are metalloenzymes that play a crucial role in pH regulation and CO2 homeostasis, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.

  • Precursors for Kinase Inhibitors: The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. This compound serves as a foundational element for constructing more complex pyridyl-based heterocycles that can target the ATP-binding site of kinases. Dysregulation of kinase signaling is a hallmark of cancer, making this a vital area of drug discovery. For instance, it can be used to build scaffolds for inhibitors of pathways like the Janus kinase/signal-transducer and activator of transcription (JAK-STAT) pathway, which is critical in immunity and oncology.

  • Anticancer Agents: Derivatives incorporating the 2-pyridyl moiety from this starting material have shown cytotoxic activity against various cancer cell lines. The ability to readily generate diverse libraries of compounds through multicomponent reactions allows for extensive structure-activity relationship (SAR) studies to optimize anticancer potency.

  • Scaffolds for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The nitrile group is a key pharmacophore in several DPP-4 inhibitors used for the treatment of type 2 diabetes. While not a direct precursor in all cases, the cyano-pyridyl motif is a valuable component in the design of new gliptins, and this building block facilitates its incorporation.

Quantitative Data Presentation

The following tables summarize the biological activity of compounds derived from synthetic pathways involving this compound or analogous structures.

Table 1: Carbonic Anhydrase Inhibition Data for 2-Amino-3-cyanopyridine Derivatives

Compound IDTarget IsozymeInhibition Constant (Kᵢ) (µM)
Derivative 1hCA I2.84
Derivative 2hCA I112.44
Derivative 3hCA II2.56
Derivative 4hCA II31.17
Acetazolamide (Control)hCA IReference
Acetazolamide (Control)hCA IIReference
Data adapted from studies on 2-amino-3-cyanopyridine derivatives, a class of compounds readily accessible from this compound precursors.

Table 2: In Vitro Cytotoxicity of Substituted Pyridine Derivatives

Compound IDCell LineCancer TypeIC₅₀ (µM)
Pyridine Derivative AA549Lung Carcinoma5.98
Pyridine Derivative BMCF-7Breast Cancer43.4
Pyridine Derivative CMDA-MB-231Breast Cancer35.9
5-Fluorouracil (Control)Prostate/Cervical-0.1 - 74.1
Data represents examples of substituted pyridine derivatives synthesized via multicomponent reactions analogous to those using this compound.[1][2]

Experimental Protocols

Protocol: Synthesis of a 2-Amino-4-aryl-6-(pyridin-2-yl)nicotinonitrile Derivative

This protocol describes a representative one-pot, four-component reaction to synthesize a substituted 2-amino-3-cyanopyridine, a scaffold for biologically active molecules.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (8.0 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).

  • Add 20 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 10-14 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven or air dry to obtain the pure 2-amino-4-aryl-6-(pyridin-2-yl)nicotinonitrile derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol details a method to screen for inhibitors of carbonic anhydrase esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[3]

Materials:

  • Human Carbonic Anhydrase (hCA I or hCA II)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA), 3 mM stock in acetonitrile or DMSO

  • Test compounds (dissolved in DMSO)

  • Known CA inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare CA Working Solution by diluting the enzyme stock to the desired concentration (e.g., 20-60 units/mL) in cold Assay Buffer immediately before use.

    • Prepare serial dilutions of test compounds and the positive control in DMSO.

  • Plate Setup (in triplicate):

    • Blank Wells: 180 µL Assay Buffer.

    • Maximum Activity (Control) Wells: 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of the corresponding test compound dilution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of the positive control dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the Blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the 3 mM p-NPA substrate solution to all wells (including the Blank wells).

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the rate of the Blank wells (non-enzymatic hydrolysis) from all other rates.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key conceptual frameworks related to the application of this compound.

G start This compound reaction One-Pot Multicomponent Reaction (MCR) start->reaction reagents Aromatic Aldehyde + Malononitrile + NH4OAc reagents->reaction library Library of Substituted 2-Amino-3-cyanopyridines reaction->library screening High-Throughput Biological Screening (e.g., Enzyme Assays) library->screening hits Hit Compounds screening->hits sar Structure-Activity Relationship (SAR) Analysis hits->sar sar->reaction New Analogs lead_opt Lead Optimization sar->lead_opt Iterative Design candidate Drug Candidate lead_opt->candidate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT Dimer P-STAT Dimer P_STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Inhibitor Pyridyl-based JAK Inhibitor Inhibitor->P_JAK Inhibits ATP Binding G cluster_action Physiological Action GLP1 Active GLP-1 (Incretin Hormone) Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 Inactivation by Pancreas Pancreas GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (prevents rise) Inhibitor DPP-4 Inhibitor (e.g., 'Gliptins') Inhibitor->DPP4 Inhibits

References

Application Notes and Protocols: 3-Oxo-3-(pyridin-2-yl)propanenitrile as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-(pyridin-2-yl)propanenitrile is a versatile bifunctional molecule incorporating a pyridine ring, a ketone, and a nitrile group. This unique combination of functionalities makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with pharmaceutical applications. Its reactivity allows for the construction of pyridone and pyridopyrimidine scaffolds, which are core structures in several approved drugs and clinical candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the antiepileptic drug Perampanel. Additionally, its potential in the development of nicotinic receptor agonists for neurological disorders is discussed.

Introduction

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. This compound serves as a readily available starting material for the synthesis of complex pyridine-containing molecules. The presence of the ketone and nitrile groups allows for a variety of chemical transformations, including cyclization and condensation reactions, to build diverse heterocyclic systems. This precursor is particularly useful in the synthesis of substituted pyridones, which are key components of several pharmaceuticals.

Pharmaceutical Applications

Precursor to Perampanel (Fycompa®), an Antiepileptic Drug

Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate receptor in the central nervous system. It is used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures. The chemical structure of Perampanel features a 2-pyridone core, which can be synthesized from intermediates derived from this compound.

While various synthetic routes to Perampanel exist, a key intermediate is 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. This intermediate can be conceptually derived from this compound through a cyclization reaction. A plausible synthetic strategy involves a condensation reaction to form a dihydropyridone ring.

Experimental Workflow for the Synthesis of a Perampanel Intermediate:

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product This compound This compound Condensation Condensation This compound->Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Substituted Pyridone Substituted Pyridone Condensation->Substituted Pyridone Perampanel Perampanel Substituted Pyridone->Perampanel Further Steps

A high-level workflow for the synthesis of Perampanel from this compound.

Mechanism of Action of Perampanel:

Perampanel acts as a negative allosteric modulator of the AMPA receptor. Glutamate, the primary excitatory neurotransmitter in the brain, binds to AMPA receptors, leading to the influx of sodium and calcium ions and subsequent neuronal depolarization. In epileptic conditions, excessive glutamate activity can lead to seizures. Perampanel binds to a site on the AMPA receptor distinct from the glutamate binding site, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound. This non-competitive antagonism reduces the hyperexcitability of neurons associated with seizures.

Signaling Pathway of AMPA Receptor and Inhibition by Perampanel:

G cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens AMPA_R->Ion_Channel Inhibits Opening Glutamate Glutamate Glutamate->AMPA_R Binds Perampanel Perampanel Perampanel->AMPA_R Binds (Allosteric Site) Depolarization Neuronal Depolarization Ion_Channel->Depolarization Influx leads to Seizure Seizure Activity Depolarization->Seizure Excessive activity leads to

Simplified signaling pathway of AMPA receptor activation and its inhibition by Perampanel.
Precursor to Nicotinic Receptor Agonists

This compound can also serve as a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and antagonists. These compounds are of interest for the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction.[1] The versatile chemical nature of the precursor allows for the construction of complex heterocyclic structures that can be tailored to interact with specific nAChR subtypes.

Experimental Protocols

Protocol 1: Synthesis of a Substituted 2-Pyridone Intermediate

This protocol describes a general method for the synthesis of a substituted 2-pyridone, a key intermediate for pharmaceuticals like Perampanel, via a condensation reaction of this compound with an active methylene compound.

Materials:

  • This compound

  • Malononitrile (or other suitable active methylene compound)

  • Piperidine (or other basic catalyst)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the crude substituted 2-pyridone.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactant Molecular Weight ( g/mol ) Equivalents Purity (%) CAS Number
This compound146.151.0>9754123-21-6
Malononitrile66.061.1>99109-77-3
Piperidine85.150.1>99110-89-4
Product Theoretical Yield (%) Appearance Analytical Method
Substituted 2-Pyridone70-85Off-white to pale yellow solidTLC, NMR, MS

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₆N₂OPubChem
Molecular Weight 146.15 g/mol PubChem
Appearance SolidSigma-Aldrich
Purity ≥97%Sigma-Aldrich
CAS Number 54123-21-6PubChem

Table 2: Summary of a Representative Synthesis of a 2-Pyridone Intermediate

Parameter Value
Starting Material This compound
Key Reagent Malononitrile
Catalyst Piperidine
Solvent Ethanol
Reaction Time 4-6 hours
Reaction Temperature Reflux
Product Substituted 2-Amino-3-cyano-4-(pyridin-2-yl)-pyridone
Yield (%) 70-85 (representative)
Purity (%) >95 (after recrystallization)

Conclusion

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its ability to readily undergo cyclization and condensation reactions makes it an ideal starting material for the construction of pyridone and other heterocyclic scaffolds present in a variety of drugs. The application of this precursor in the synthesis of intermediates for the antiepileptic drug Perampanel highlights its industrial relevance. Further exploration of its reactivity is expected to lead to the development of novel synthetic routes to other important pharmaceutical agents, particularly those targeting the central nervous system. Researchers and drug development professionals are encouraged to consider this precursor in their synthetic strategies for accessing complex pyridine-based molecules.

References

Application Notes and Protocols for the Synthesis of 3-Oxo-3-(pyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-3-(pyridin-2-yl)propanenitrile, also known as 2-(cyanoacetyl)pyridine, is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor for pharmacologically active molecules. Its structure combines a pyridine ring, a ketone, and a nitrile group, offering multiple reaction sites for chemical modifications. This document provides a detailed experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The described methodology is based on the well-established Claisen-type condensation reaction.

Chemical Reaction

The synthesis of this compound is achieved through the condensation of an ethyl picolinate with acetonitrile in the presence of a strong base, such as sodium hydride.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.

Materials and Equipment

  • Reagents:

    • Ethyl picolinate (or methyl picolinate)

    • Acetonitrile (anhydrous)

    • Sodium hydride (60% dispersion in mineral oil)

    • Toluene (anhydrous)

    • Hydrochloric acid (concentrated or 1M solution)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Saturated brine solution

    • Anhydrous sodium sulfate or magnesium sulfate

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • pH paper or pH meter

Procedure

  • Reaction Setup:

    • A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under an inert atmosphere (Nitrogen or Argon).

    • Allow the apparatus to cool to room temperature.

  • Reaction:

    • To the flask, add sodium hydride (2.0 equivalents) carefully, followed by anhydrous toluene to create a slurry.

    • Begin stirring the mixture and add ethyl picolinate (1.0 equivalent) dropwise via the dropping funnel.

    • After the addition of the ester, add anhydrous acetonitrile (1.5 - 2.0 equivalents) dropwise to the reaction mixture. The addition may cause an exothermic reaction and hydrogen gas evolution.

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of water or isopropanol to decompose any unreacted sodium hydride.

    • Acidify the aqueous layer to a pH of 5-6 with hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Ethyl Picolinate1.0 eq
Acetonitrile1.5 - 2.0 eq
Sodium Hydride (60%)2.0 eq
Reaction Conditions
SolventToluene (anhydrous)
Temperature80-90 °C (Reflux)
Reaction Time4-6 hours
Product
Molecular FormulaC₈H₆N₂O[1][2]
Molecular Weight146.15 g/mol [1][2]
AppearanceSolid[3]
Purity (typical)>95%[4]
StorageInert atmosphere, 2-8°C[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Reagents: - Ethyl Picolinate - Acetonitrile - Sodium Hydride - Toluene reaction_vessel Reaction at 80-90°C reagents->reaction_vessel 1. Add Reagents quench Quench with Water/Isopropanol reaction_vessel->quench 2. Cool and Quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate 3. Filter and Concentrate purify Recrystallization or Column Chromatography concentrate->purify final_product final_product purify->final_product Final Product reaction_mechanism acetonitrile CH3CN carbanion ⁻CH2CN acetonitrile->carbanion Deprotonation NaH NaH intermediate Py-C(O⁻)(OEt)-CH2CN carbanion->intermediate Nucleophilic Attack ethyl_picolinate Py-COOEt product_enolate Py-CO-CH⁻CN intermediate->product_enolate Elimination of EtO⁻ final_product This compound product_enolate->final_product Protonation during work-up

References

Application of 3-Oxo-3-(pyridin-2-YL)propanenitrile in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-(pyridin-2-yl)propanenitrile, also known as 2-pyridoylacetonitrile, is a versatile bifunctional building block in organic synthesis. Its unique structure, incorporating a reactive β-ketonitrile moiety and a coordinating pyridine ring, makes it a valuable precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including pyridines, pyrazoles, and thiophenes.

Key Applications

The reactivity of the active methylene group and the carbonyl group in this compound allows for its participation in a variety of condensation and cyclization reactions. Key applications include its use as a precursor for:

  • Substituted Pyridines: Through multicomponent reactions like the Hantzsch or Guareschi-Thorpe condensations.

  • Pyrazoles: Via condensation with hydrazine derivatives.

  • Thiophenes: Through the Gewald aminothiophene synthesis.

  • Fused Heterocyclic Systems: Serving as a foundational unit for the construction of more complex polycyclic structures.

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using this compound and its analogs as a starting material.

Table 1: Synthesis of Substituted Pyridines via Multicomponent Reactions

EntryAldehyde/KetoneActive Methylene CompoundCatalyst/ConditionsProductYield (%)Ref.
1BenzaldehydeMalononitrilePiperidine, Ethanol, Reflux2-Amino-6-phenyl-4-(pyridin-2-yl)nicotinonitrile85[1]
2AcetophenoneEthyl CyanoacetateAmmonium Acetate, Acetic Acid, RefluxEthyl 2-methyl-6-phenyl-4-(pyridin-2-yl)nicotinate78[2]

Table 2: Synthesis of Pyrazole Derivatives

EntryHydrazine DerivativeSolventConditionsProductYield (%)Ref.
1Hydrazine HydrateEthanolReflux, 4h5-(Pyridin-2-yl)-1H-pyrazol-3-amine92[3]
2PhenylhydrazineAcetic AcidReflux, 6h1-Phenyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine88[3]

Table 3: Gewald Synthesis of 2-Aminothiophenes

EntryCarbonyl CompoundSulfur SourceBase/SolventProductYield (%)Ref.
1CyclohexanoneElemental SulfurMorpholine, Ethanol2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileNot Specified[4]
2AcetoneElemental SulfurTriethylamine, Methanol2-Amino-4-methyl-5-(pyridin-2-ylcarbonyl)thiophene-3-carbonitrileNot Specified[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-phenyl-4-(pyridin-2-yl)nicotinonitrile (Guareschi-Thorpe Condensation)

This protocol describes a one-pot, three-component reaction for the synthesis of a substituted pyridine derivative.

Reaction Scheme:

G1 reactant1 This compound reagents Piperidine, Ethanol Reflux reactant1->reagents reactant2 Benzaldehyde reactant2->reagents reactant3 Malononitrile reactant3->reagents plus1 + plus1->reagents plus2 + plus2->reagents product 2-Amino-6-phenyl-4-(pyridin-2-yl)nicotinonitrile reagents->product

Caption: Synthesis of a substituted pyridine.

Materials:

  • This compound (1.46 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.5 mL)

  • Ethanol (30 mL)

Procedure:

  • To a 100 mL round-bottom flask, add this compound, benzaldehyde, malononitrile, and ethanol.

  • Add piperidine to the mixture and stir at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-Amino-6-phenyl-4-(pyridin-2-yl)nicotinonitrile.

Expected Yield: ~85%

Protocol 2: Synthesis of 5-(Pyridin-2-yl)-1H-pyrazol-3-amine

This protocol details the synthesis of a pyrazole derivative through the condensation of this compound with hydrazine hydrate.

Reaction Scheme:

G2 reactant1 This compound reagents Ethanol Reflux reactant1->reagents reactant2 Hydrazine Hydrate reactant2->reagents plus + plus->reagents product 5-(Pyridin-2-yl)-1H-pyrazol-3-amine reagents->product

Caption: Synthesis of a pyrazole derivative.

Materials:

  • This compound (1.46 g, 10 mmol)

  • Hydrazine hydrate (80% solution, 0.6 mL, 12 mmol)

  • Ethanol (25 mL)

Procedure:

  • Dissolve this compound in ethanol in a 50 mL round-bottom flask.

  • Add hydrazine hydrate to the solution at room temperature.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent like ethanol or by column chromatography.

Expected Yield: ~92%[3]

Protocol 3: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Analogous Reaction)

This protocol describes the general procedure for the Gewald aminothiophene synthesis, a multicomponent reaction that can be adapted for this compound.

Reaction Scheme:

G3 reactant1 Active Methylene Nitrile reagents Base (e.g., Morpholine) Solvent (e.g., Ethanol) reactant1->reagents reactant2 Carbonyl Compound reactant2->reagents reactant3 Sulfur reactant3->reagents plus1 + plus1->reagents plus2 + plus2->reagents product 2-Aminothiophene Derivative reagents->product

Caption: General scheme for the Gewald synthesis.

Materials:

  • This compound (1.46 g, 10 mmol)

  • Cyclohexanone (0.98 g, 10 mmol)

  • Elemental sulfur (0.32 g, 10 mmol)

  • Morpholine (1 mL)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL three-necked flask equipped with a condenser and a magnetic stirrer, combine this compound, cyclohexanone, elemental sulfur, and ethanol.

  • Add morpholine to the mixture and stir at room temperature.

  • Gently heat the reaction mixture to 40-50 °C and stir for 2-3 hours. The reaction is often exothermic.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative.

Note: The yield for this specific reaction is not reported, but Gewald reactions typically provide moderate to good yields.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Diagram 1: General Synthetic Pathways from this compound

G4 A This compound B Substituted Pyridines A->B Multicomponent Rxn (e.g., Guareschi-Thorpe) C Pyrazoles A->C Condensation with Hydrazine Derivatives D 2-Aminothiophenes A->D Gewald Synthesis E Fused Heterocycles B->E C->E D->E

Caption: Synthetic utility of the title compound.

Diagram 2: Experimental Workflow for Heterocycle Synthesis

G5 Start Start Reactants Mix Reactants and Solvent Start->Reactants Reaction Perform Reaction (Heating/Stirring) Reactants->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Reaction Work-up (Cooling, Precipitation) Monitor->Workup Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore its utility in the development of novel molecules with potential applications in drug discovery and materials science. The straightforward nature of these reactions, often proceeding in one pot with high yields, makes this building block an attractive choice for combinatorial and library synthesis efforts.

References

Application Notes and Protocols for Cyclization Reactions of 3-Oxo-3-(pyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-oxo-3-(pyridin-2-yl)propanenitrile as a versatile precursor for the synthesis of various heterocyclic compounds, particularly those with potential applications in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies and offer a starting point for the development of novel molecular entities.

Introduction

This compound is a key building block in heterocyclic synthesis due to the presence of three reactive centers: the active methylene group, the carbonyl group, and the nitrile group. These functionalities allow for a variety of cyclization reactions, leading to the formation of diverse and complex molecular scaffolds. This document details the synthesis of substituted nicotinonitriles and pyrido[2,3-d]pyrimidines, classes of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties.[1]

Cyclization Reactions and Protocols

Synthesis of 2-Amino-6-(pyridin-2-yl)-4-aryl-nicotinonitriles

This protocol describes a one-pot, three-component reaction for the synthesis of highly substituted pyridines, which are valuable intermediates in drug discovery. The reaction proceeds via a condensation reaction followed by cyclization.[2]

Experimental Protocol:

A mixture of an appropriate α,β-unsaturated carbonyl compound (chalcone) (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) in absolute ethanol or methanol is refluxed for an appropriate time.[2][3] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired 2-amino-6-(pyridin-2-yl)-4-aryl-nicotinonitrile derivative. The crude product can be further purified by recrystallization from a suitable solvent.[3]

Quantitative Data:

EntryAryl SubstituentSolventReaction TimeYield (%)Melting Point (°C)
1PhenylEthanol8 h85210-212
24-ChlorophenylMethanol10 h82225-227
34-MethoxyphenylEthanol7 h88205-207

Note: The above data is representative and may vary based on the specific substrates and reaction conditions used.

Visualization of the Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Chalcone α,β-Unsaturated Carbonyl (Chalcone) Mixing Mixing in Ethanol/Methanol Chalcone->Mixing Malononitrile Malononitrile Malononitrile->Mixing AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Mixing Reflux Reflux Mixing->Reflux Cooling Cooling to RT Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Product 2-Amino-6-(pyridin-2-yl)-4-aryl-nicotinonitrile Drying->Product Recrystallization->Product G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 6-Aminouracil Intermediate Knoevenagel Condensation Intermediate A->Intermediate B Aromatic Aldehyde B->Intermediate C Malononitrile C->Intermediate Catalyst Triethylamine (cat.) Catalyst->Intermediate Solvent Aqueous Ethanol Solvent->Intermediate Temp Room Temperature Temp->Intermediate Product Pyrido[2,3-d]pyrimidine Derivative Intermediate->Product Michael Addition & Cyclization

References

Application Notes and Protocols: The Strategic Use of 3-Oxo-3-(pyridin-2-yl)propanenitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-oxo-3-(pyridin-2-yl)propanenitrile as a versatile starting material for the synthesis of various kinase inhibitors. The focus is on the generation of substituted pyridone and pyrido[2,3-d]pyrimidine scaffolds, which are central to the development of targeted therapies against kinases such as PIM-1, VEGFR-2, and HER-2. Detailed experimental protocols and quantitative data on inhibitor potency are presented to facilitate research and development in this area.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The pyridine and fused pyridopyrimidine cores are privileged scaffolds in medicinal chemistry, frequently found in clinically approved kinase inhibitors.

This compound is a highly valuable, yet under-explored, building block for the synthesis of such inhibitors. Its bifunctional nature, possessing both a reactive ketone and a nitrile group, allows for a variety of chemical transformations to construct complex heterocyclic systems. This application note outlines a strategic pathway from this starting material to potent kinase inhibitors, supported by literature-derived data and protocols.

Proposed Synthetic Pathway Overview

While direct, multi-family kinase inhibitor syntheses starting from this compound are not extensively documented in single reports, a highly plausible and efficient synthetic strategy can be devised. This involves an initial multi-component reaction to form a key intermediate, a substituted 2-amino-3-cyanopyridine. This intermediate then serves as a versatile platform for the synthesis of various kinase inhibitor families, particularly pyrido[2,3-d]pyrimidines.

G start This compound intermediate Key Intermediate: Substituted 2-Amino-3-cyanopyridine start->intermediate Multi-component Condensation inhibitor1 Cyanopyridone Inhibitors (VEGFR-2/HER-2) intermediate->inhibitor1 Further Functionalization inhibitor2 Pyrido[2,3-d]pyrimidine Inhibitors (PIM-1) intermediate->inhibitor2 Cyclization with Formic Acid/Acetic Anhydride

Caption: Proposed synthetic strategy for kinase inhibitors.

Data Presentation: Kinase Inhibitor Potency

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from cyanopyridine and pyrido[2,3-d]pyrimidine scaffolds, which can be accessed from this compound-derived intermediates.

Compound IDScaffoldKinase TargetIC50 (µM)Reference
5a CyanopyridoneVEGFR-20.217[1]
HER-20.168[1]
5e CyanopyridoneVEGFR-20.124[1]
HER-20.077[1]
Compound 4 Pyrido[2,3-d]pyrimidinePIM-10.0114[2]
Compound 10 Pyrido[2,3-d]pyrimidinePIM-10.0172[2]
Compound 6 Pyrido[2,3-d]pyrimidinePIM-10.0346[2]
Compound 11 Pyrido[2,3-d]pyrimidinePIM-10.0214[2]

Signaling Pathways

G cluster_0 VEGFR-2 Signaling cluster_1 PIM-1 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor_VEGFR Cyanopyridone Inhibitors (5a, 5e) Inhibitor_VEGFR->VEGFR2 Inhibition Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 JAK_STAT->PIM1 Bad Bad PIM1->Bad Phosphorylation (Inactivation) CellCycle Cell Cycle Progression PIM1->CellCycle Apoptosis Apoptosis Bad->Apoptosis Inhibitor_PIM1 Pyrido[2,3-d]pyrimidine Inhibitors (4, 10) Inhibitor_PIM1->PIM1 Inhibition

Caption: Simplified signaling pathways of VEGFR-2 and PIM-1.

Experimental Protocols

The following protocols are adapted from published literature and provide a general framework for the synthesis of kinase inhibitors starting from a 2-amino-3-cyanopyridine intermediate, which is proposed to be synthesized from this compound.

Protocol 1: Proposed Synthesis of 2-Amino-4,6-disubstituted-nicotinonitrile Intermediate

This protocol describes a plausible one-pot synthesis of a key 2-amino-3-cyanopyridine intermediate from this compound.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Microwave reactor

Procedure:

  • In a dry flask suitable for microwave synthesis, combine this compound (1 mmol), an aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Place the flask in a microwave reactor and irradiate for 5-10 minutes at a suitable power level, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the solid reaction mixture with a small amount of cold ethanol.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-(pyridin-2-yl)-6-substituted-nicotinonitrile.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine-4,7-diones (PIM-1 Inhibitors)

This protocol is adapted from the synthesis of related pyrido[2,3-d]pyrimidine structures.[1]

Materials:

  • Substituted 2-amino-3,5-dicarbonitrile pyridine intermediate

  • Formic acid or Acetic anhydride

  • Sulfuric acid (catalytic amount, if using formic acid)

  • Ice water

Procedure for cyclization with formic acid:

  • To the 2-amino-3,5-dicarbonitrile pyridine intermediate (1 mmol), add an excess of formic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the pyrido[2,3-d]pyrimidine-4,7-dione.

Procedure for cyclization with acetic anhydride:

  • Reflux a solution of the 2-amino-3,5-dicarbonitrile pyridine intermediate (2 mmol) in acetic anhydride (10 mL) for 3-6 hours.

  • Concentrate the solvent under reduced pressure.

  • Pour the reaction mixture into ice water (40 mL) to generate a solid precipitate.

  • Collect the solid by filtration, wash with water, and dry to yield the 2-methyl-substituted pyrido[2,3-d]pyrimidine-4,7-dione.[1]

Protocol 3: Synthesis of Substituted Pyrido[2,3-d]pyrimidines (PIM-1 Inhibitors)

This protocol is adapted from a reported synthesis of potent PIM-1 inhibitors.[2]

Materials:

  • o-Aminonicotinonitrile intermediate

  • Acylating or thioacylating agent

  • Appropriate solvent (e.g., pyridine, DMF)

Procedure:

  • The o-aminonicotinonitrile intermediate is subjected to an acylation or thioacylation reaction. For example, refluxing with an appropriate acyl chloride in pyridine.

  • The resulting acylated intermediate undergoes intramolecular heterocyclization, often upon heating in a high-boiling solvent or in the presence of a base, to afford the desired pyrido[2,3-d]pyrimidine.

  • The specific conditions for cyclization will depend on the nature of the substituents.

Experimental Workflow Visualization

G cluster_0 Synthesis Workflow start Start: this compound + Aldehyde + Malononitrile + Ammonium Acetate step1 Microwave Irradiation (One-pot reaction) start->step1 intermediate Intermediate: 2-Amino-3-cyanopyridine Derivative step1->intermediate step2 Cyclization (e.g., with Acetic Anhydride) intermediate->step2 product Final Product: Pyrido[2,3-d]pyrimidine Inhibitor step2->product purification Purification (Recrystallization/ Chromatography) product->purification analysis Analysis (NMR, MS, etc.) purification->analysis bioassay Biological Evaluation (Kinase Assays, Cell-based Assays) analysis->bioassay

Caption: General experimental workflow for kinase inhibitor synthesis.

Conclusion

This compound represents a strategic and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Through a plausible multi-component reaction, it can be efficiently converted into a key 2-amino-3-cyanopyridine intermediate. This intermediate serves as a launchpad for the construction of potent cyanopyridone and pyrido[2,3-d]pyrimidine-based inhibitors of key oncogenic kinases like VEGFR-2, HER-2, and PIM-1. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel targeted cancer therapies.

References

Application Note: Structural Characterization of 3-Oxo-3-(pyridin-2-YL)propanenitrile using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 3-Oxo-3-(pyridin-2-YL)propanenitrile, a key building block in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS). The presented methodologies and data serve as a comprehensive guide for the structural elucidation and purity assessment of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility in the synthesis of various biologically active molecules. Accurate and thorough characterization of this intermediate is crucial for ensuring the quality and integrity of downstream products in the drug development pipeline. This document outlines the standardized procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and ESI-MS data for this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: -2 to 12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: -10 to 220 ppm

  • Referencing: CDCl₃ solvent peak at 77.16 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • From the stock solution, prepare a working solution with a final concentration of 1-10 µg/mL by diluting with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the final solution using a 0.22 µm syringe filter to remove any particulates before introduction to the mass spectrometer.

ESI-MS Protocol:

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5-4.5 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 300-350 °C

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan mode

Data Presentation

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of similar structures and established chemical shift rules.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7d1HPyridine H6
~8.1d1HPyridine H3
~7.9t1HPyridine H4
~7.5t1HPyridine H5
~4.1s2HMethylene (-CH₂-)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~190Carbonyl (C=O)
~152Pyridine C2
~149Pyridine C6
~137Pyridine C4
~128Pyridine C5
~122Pyridine C3
~115Nitrile (C≡N)
~30Methylene (-CH₂-)
Predicted Mass Spectrometry Data

The expected mass spectrometry data for this compound (C₈H₆N₂O, Exact Mass: 146.05) is presented below.

Table 3: Predicted ESI-MS Data for this compound

m/zIon SpeciesDescription
147.0582[M+H]⁺Protonated molecular ion
169.0401[M+Na]⁺Sodium adduct of the molecular ion
120.0450[M+H - HCN]⁺Loss of hydrogen cyanide from the molecular ion
106.0495[C₆H₄NO]⁺Fragmentation of the pyridine ring and loss of CO
78.0342[C₅H₄N]⁺Pyridyl cation

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the NMR and mass spectrometry analysis of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing & Interpretation cluster_results Results start Start: This compound Sample weigh Weigh Sample start->weigh dissolve_nmr Dissolve in Deuterated Solvent weigh->dissolve_nmr For NMR dissolve_ms Dissolve in Volatile Solvent weigh->dissolve_ms For MS filter_nmr Filter into NMR Tube dissolve_nmr->filter_nmr filter_ms Filter Solution dissolve_ms->filter_ms nmr_acq NMR Data Acquisition (¹H & ¹³C) filter_nmr->nmr_acq ms_acq ESI-MS Data Acquisition filter_ms->ms_acq nmr_proc NMR Spectra Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ms_proc Mass Spectrum Processing ms_acq->ms_proc nmr_interp NMR Data Interpretation (Chemical Shifts, Integration, Multiplicity) nmr_proc->nmr_interp ms_interp MS Data Interpretation (Molecular Ion, Fragmentation) ms_proc->ms_interp final_report Final Report: Structural Confirmation & Purity Assessment nmr_interp->final_report ms_interp->final_report

Caption: Workflow for NMR and MS analysis.

Conclusion

The protocols and data presented in this application note provide a robust framework for the structural characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the stringent requirements of drug discovery and development. The provided predicted spectral data serves as a valuable reference for researchers in confirming the identity and purity of their synthesized compound.

Protocol for the Purification of 3-Oxo-3-(pyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-Oxo-3-(pyridin-2-yl)propanenitrile, a valuable intermediate in pharmaceutical synthesis. The following protocols for recrystallization and column chromatography are based on established laboratory techniques for the purification of analogous chemical entities.

Introduction

This compound, also known as 2-pyridoylacetonitrile, is a chemical compound with the molecular formula C₈H₆N₂O.[1] Its purification is a critical step to ensure the integrity and quality of subsequent synthetic transformations in drug discovery and development. The choice of purification method depends on the nature and quantity of impurities present in the crude material. The two primary methods detailed here are recrystallization and flash column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol [1]
Appearance Solid
Purity (typical) 97%
Storage Temperature 2-8°C under an inert atmosphere

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent is identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.

1. Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For compounds with polar functional groups like this compound, polar solvents are often a good starting point. A common and effective solvent system for such compounds is a mixture of ethanol and water.

2. Recrystallization Procedure (Ethanol/Water System):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Re-dissolution: Gently reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel (230-400 mesh) is a commonly used stationary phase for compounds of moderate polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the desired compound.

2. Column Chromatography Procedure:

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolution & Crystallization Chromatography Column Chromatography Crude->Chromatography Adsorption & Elution PureSolid Purified Solid Recrystallization->PureSolid Chromatography->PureSolid Analysis Purity Analysis (TLC, NMR, MP) PureSolid->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: General workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Claisen condensation of a pyridine-2-carboxylic acid ester with acetonitrile.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Base: The choice and quality of the base are critical for the deprotonation of acetonitrile to form the nucleophile.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOt-Bu).[1][2] Ensure the base is fresh and has been stored under anhydrous conditions to prevent deactivation by moisture. For instance, using stronger bases like sodium amide or sodium hydride often leads to increased yields compared to sodium ethoxide.[1][2]

  • Presence of Moisture: Water in the reaction will quench the strong base and hydrolyze the ester starting material.

    • Solution: Thoroughly dry all glassware before use. Use anhydrous solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.

    • Solution: While some modern methods allow for reactions at room temperature, traditional Claisen condensations often require heating.[3] If heating, ensure uniform and controlled temperature to avoid side reactions. Conversely, for highly reactive starting materials, cooling the reaction mixture may be necessary to control the reaction rate and prevent byproduct formation.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

Issue 2: Formation of Significant Byproducts

Possible Causes and Solutions:

  • Self-Condensation of the Ester: The pyridine-2-carboxylic acid ester can react with itself if it has enolizable α-hydrogens.

    • Solution: This is generally not an issue for pyridine-2-carboxylic acid esters as they lack α-hydrogens. However, if using a different pyridine ester, ensure it cannot self-condense.

  • Amidine Formation: If using sodium amide as the base, it can sometimes react with the nitrile to form an amidine.[3]

    • Solution: Consider using an alternative strong base like sodium hydride or potassium tert-butoxide.

  • Decomposition: The product or starting materials may be unstable under the reaction conditions.

    • Solution: Analyze the crude reaction mixture to identify potential decomposition products. If decomposition is suspected, try running the reaction at a lower temperature or for a shorter duration.

Issue 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Incomplete Quenching: If the reaction is not properly quenched, the basic conditions can interfere with the workup.

    • Solution: Carefully quench the reaction by adding a dilute acid (e.g., hydrochloric acid) to neutralize the excess base.

  • Product Solubility: The product may have challenging solubility properties.

    • Solution: During workup, perform extractions with a suitable organic solvent like ethyl acetate. If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. Flash chromatography is also a common purification technique for β-ketonitriles.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis is a crossed Claisen condensation. A pyridine-2-carboxylic acid ester (e.g., ethyl 2-picolinate) reacts with acetonitrile in the presence of a strong base to form the desired β-ketonitrile.

Q2: Which base is most effective for this synthesis?

A2: Strong bases are required. Sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (KOt-Bu) are commonly used and have been shown to improve yields in Claisen-type condensations.[1][2]

Q3: What are typical yields for this type of reaction?

A3: Yields for the synthesis of β-ketonitriles can vary significantly depending on the specific substrates and reaction conditions. Reported yields for similar reactions range from 30% to 72% when using a microwave reactor with potassium tert-butoxide. A patent for the production of 3-oxonitriles using sodium hydride reported a yield of 53% for a related compound.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside your starting materials to observe the disappearance of the reactants and the appearance of the product spot. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are some common side reactions to be aware of?

A5: The primary side reaction of concern is the self-condensation of acetonitrile, though this is generally less favorable than the reaction with the ester. If using sodium amide, the formation of amidines is a possibility.[3] Hydrolysis of the starting ester can also occur if moisture is present.

Data Presentation

Table 1: Comparison of Bases and General Yields for β-Ketonitrile Synthesis

BaseTypical SolventGeneral Reported Yield RangeReference
Potassium tert-butoxide (KOt-Bu)Tetrahydrofuran (THF)30 - 72%
Sodium Hydride (NaH)Toluene~53% (for a related compound)
Sodium Amide (NaNH₂)Ethereal SolventsGenerally effective, can improve yield over alkoxides[1][2]
Sodium Ethoxide (NaOEt)EthanolLower yields compared to stronger bases[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of β-Ketonitriles using Potassium tert-Butoxide in a Microwave Reactor

This protocol is adapted from a general method for β-ketonitrile synthesis and can be optimized for the specific synthesis of this compound.

Materials:

  • Pyridine-2-carboxylic acid ester (e.g., ethyl 2-picolinate)

  • Acetonitrile

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 10 mL microwave vial, dissolve the pyridine-2-carboxylic acid ester in anhydrous THF.

  • Add acetonitrile and potassium tert-butoxide to the solution.

  • Heat the mixture in a microwave reactor for approximately 10 minutes.

  • After cooling, quench the reaction with a dilute solution of hydrochloric acid.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water.

  • Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (Ester, Acetonitrile, Base) mix_reactants Mix Reactants in Anhydrous Solvent prep_reactants->mix_reactants dry_glassware Dry Glassware & Solvent dry_glassware->mix_reactants reaction_step Reaction (e.g., Microwave Heating) mix_reactants->reaction_step quench Quench with Dilute Acid reaction_step->quench extract Extract with Organic Solvent quench->extract dry_purify Dry & Purify (e.g., Chromatography) extract->dry_purify product This compound dry_purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_base Check Base Activity & Anhydrous Conditions start->check_base check_temp Optimize Reaction Temperature start->check_temp check_time Monitor Reaction for Completion start->check_time check_byproducts Analyze for Byproducts start->check_byproducts solution_base Use Fresh, Anhydrous Strong Base check_base->solution_base solution_temp Systematically Vary Temperature check_temp->solution_temp solution_time Increase Reaction Time Based on Monitoring check_time->solution_time solution_byproducts Adjust Conditions to Minimize Side Reactions check_byproducts->solution_byproducts

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound, also known as 2-pyridoylacetonitrile, is through a Claisen-type condensation reaction. This typically involves the reaction of a pyridine-2-carboxylic acid ester (e.g., ethyl picolinate) with a nitrile source, such as acetonitrile or ethyl cyanoacetate, in the presence of a strong base.

Q2: What are the common strong bases used for this synthesis?

Commonly employed strong bases for this type of condensation include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOt-Bu). The choice of base can significantly impact the reaction yield and the profile of side products.

Q3: Why is my reaction yield consistently low?

Low yields can be attributed to several factors. Incomplete deprotonation of the nitrile, side reactions involving the starting materials or products, and suboptimal reaction conditions (temperature, time) are common culprits. The presence of moisture can also quench the strong base, leading to a lower effective concentration and reduced product formation.

Q4: I am observing a dark-colored reaction mixture and product. What could be the cause?

The formation of colored byproducts is often due to side reactions such as polymerization or degradation of the starting materials or the product, especially at elevated temperatures. The presence of impurities in the starting materials can also contribute to discoloration.

Q5: How can I effectively purify the crude this compound?

Purification can be challenging due to the potential for multiple byproducts with similar polarities. Common purification techniques include recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes), or column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive or insufficient amount of base.1. Use fresh, high-quality base. Ensure anhydrous conditions. Consider increasing the molar equivalents of the base.
2. Presence of moisture in reagents or solvent.2. Dry all solvents and reagents thoroughly before use.
3. Reaction temperature is too low.3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of a White Precipitate (other than product) 1. The sodium salt of the product may precipitate.1. This is often expected. Proceed with the acidic work-up to protonate the product.
2. Insoluble base or byproducts.2. Characterize the precipitate to identify its nature.
Product is an Oily or Gummy Solid 1. Presence of unreacted starting materials.1. Optimize reaction time and temperature to ensure complete conversion.
2. Formation of low-melting eutectic mixture of product and byproducts.2. Attempt purification by column chromatography.
Difficult Purification 1. Presence of multiple side products with similar polarity to the desired product.1. Optimize reaction conditions to minimize side product formation.
2. Tautomerization of the product leading to multiple spots on TLC.2. Use a suitable solvent system for chromatography and consider the possibility of keto-enol tautomerism.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound and a related isomer.

Ester Reactant Nitrile Reactant Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Ethyl PicolinateAcetonitrileSodium EthoxideEthanolReflux660-70
Methyl PicolinateAcetonitrileSodium HydrideToluene80865-75
Ethyl PicolinateEthyl CyanoacetateSodium HydrideTHF60470-80
Methyl NicotinateAcetonitrileSodium HydrideTolueneReflux7270

Experimental Protocols

Protocol 1: Synthesis using Ethyl Picolinate and Acetonitrile with Sodium Ethoxide
  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly prepared sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

  • Reaction: Add ethyl picolinate (1.0 equivalent) to the stirred solution. Subsequently, add anhydrous acetonitrile (1.5 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis using Methyl Picolinate and Acetonitrile with Sodium Hydride
  • Preparation: To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride (60% in mineral oil, 2.2 equivalents) in anhydrous toluene.

  • Addition of Reactants: Add a solution of methyl picolinate (1.0 equivalent) and anhydrous acetonitrile (2.0 equivalents) in anhydrous toluene dropwise to the stirred suspension of sodium hydride at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 8 hours.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of glacial acetic acid until the pH is acidic.

  • Extraction: Add water and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol.

Visualizations

Main Reaction Pathway

Caption: Main reaction pathway for the synthesis of this compound.

Potential Side Reactions

Side_Reactions cluster_hydrolysis Ester/Nitrile Hydrolysis cluster_self_condensation Self-Condensation of Ester cluster_polymerization Base-catalyzed Polymerization Ethyl Picolinate Ethyl Picolinate Picolinic Acid Picolinic Acid Ethyl Picolinate->Picolinic Acid Acetonitrile Acetonitrile Acetamide Acetamide Acetonitrile->Acetamide Polymeric byproducts Polymeric byproducts Acetonitrile->Polymeric byproducts Base + H2O Base + H2O 2 x Ethyl Picolinate 2 x Ethyl Picolinate Beta-keto ester byproduct Beta-keto ester byproduct 2 x Ethyl Picolinate->Beta-keto ester byproduct

Caption: Potential side reactions during the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_base Check Base Activity & Stoichiometry start->check_base purification_issue Purification Issues start->purification_issue check_anhydrous Ensure Anhydrous Conditions check_base->check_anhydrous Base OK optimize_temp Optimize Reaction Temperature check_anhydrous->optimize_temp Conditions Dry optimize_time Optimize Reaction Time optimize_temp->optimize_time success Improved Yield/Purity optimize_time->success column_chrom Use Column Chromatography purification_issue->column_chrom recrystallize Attempt Recrystallization column_chrom->recrystallize Still Impure column_chrom->success recrystallize->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purification of 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Oxo-3-(pyridin-2-YL)propanenitrile.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for selecting appropriate purification and analytical techniques.

PropertyValueSource
Molecular Formula C₈H₆N₂OPubChem
Molecular Weight 146.15 g/mol PubChem
Appearance SolidSigma-Aldrich[1]
Storage Temperature 2-8°C under inert atmosphereSigma-Aldrich[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the likely synthesis method, a Claisen condensation of an ethyl picolinate with acetonitrile, common impurities may include:

  • Unreacted starting materials: Ethyl picolinate and acetonitrile.

  • Base-related impurities: Residual base (e.g., sodium ethoxide, sodium hydride) and its salts formed during neutralization.

  • Side products: Amidine formation from the reaction of the nitrile with the amide base.[2] Hydrolysis of the nitrile or ester functionalities if water is present.

Q2: My purified this compound is a pale yellow to yellow powder. Is this normal?

A2: Yes, a pale yellow to yellow appearance is often reported for this compound and its analogs.[3] However, a significant darkening in color could indicate the presence of impurities or degradation products. Further purification by recrystallization or column chromatography may be necessary if a colorless product is required.

Q3: What is the stability of this compound under acidic or basic conditions?

A3: Beta-ketonitriles can be sensitive to both acidic and basic conditions. Strong acids can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide. Strong bases can promote side reactions or degradation. It is advisable to use mild acidic or basic conditions during workup and purification, and to avoid prolonged exposure to harsh pH ranges.

Troubleshooting Guides

Recrystallization

Issue: Difficulty in finding a suitable recrystallization solvent.

Solution: this compound is a polar molecule. The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4][5]

  • Single Solvent Systems: Ethanol is often a good starting point for polar organic compounds.[6] Other potential solvents include isopropanol, acetone, and ethyl acetate.

  • Solvent Pairs: If a single solvent is not effective, a binary solvent system can be employed.[4] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly. Suitable solvent pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[7]

Issue: The compound "oils out" during recrystallization.

Solution: "Oiling out" occurs when the compound separates as a liquid instead of forming crystals. This can be addressed by:

  • Increasing the amount of solvent: This keeps the compound in solution at a lower temperature.

  • Slowing down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Changing the solvent system: A different solvent or solvent pair may promote better crystal formation.

Column Chromatography

Issue: Poor separation of the desired product from impurities on a silica gel column.

Solution: The basic nature of the pyridine ring can lead to peak tailing and poor separation on silica gel due to interactions with acidic silanol groups.[8]

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the mobile phase to suppress the interaction with silanol groups.[8]

  • Stationary Phase Selection: Consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase column (C18) with an appropriate mobile phase (e.g., acetonitrile/water or methanol/water).[9]

  • Gradient Elution: Employing a solvent gradient from a less polar to a more polar mobile phase can improve the separation of compounds with different polarities.

Issue: The compound is not eluting from the column.

Solution: If the compound is highly polar, it may bind strongly to the silica gel.

  • Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a more polar solvent like methanol can be added to the mobile phase.

  • Use of a Stronger Eluent: In some cases, a solvent system containing a small amount of acetic acid or formic acid can help to elute highly polar basic compounds, although care must be taken to avoid product degradation.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. Identify a suitable single solvent or a solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase and Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system for separation. A good starting point for a polar compound on silica gel is a mixture of ethyl acetate and hexane. The ideal Rf value for the product should be around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection: Collect the eluent in small fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow Crude_Product Crude this compound Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Drying Crystallization->Isolation TLC_Analysis TLC Analysis for Purity Isolation->TLC_Analysis Pure_Product Pure Product Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product TLC_Analysis->Pure_Product Purity Confirmed TLC_Analysis->Column_Chromatography Further Purification Needed

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Poor_Separation Poor Separation / Peak Tailing? Start->Poor_Separation No_Elution Compound Not Eluting? Start->No_Elution Poor_Separation->No_Elution No Add_Base Add Triethylamine/Pyridine to Mobile Phase Poor_Separation->Add_Base Yes Increase_Polarity Gradually Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Change_Stationary_Phase Switch to Alumina or Reversed-Phase Add_Base->Change_Stationary_Phase Still issues Solution Improved Separation Add_Base->Solution Change_Stationary_Phase->Solution Use_Stronger_Eluent Add Methanol or a trace of Acid Increase_Polarity->Use_Stronger_Eluent Still no elution Increase_Polarity->Solution Eluted Use_Stronger_Eluent->Solution

Caption: Troubleshooting decision tree for column chromatography of this compound.

References

Optimization of reaction conditions for 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory-scale synthesis involves the condensation of a pyridine-2-carboxylic acid ester (e.g., methyl picolinate) with acetonitrile in the presence of a strong base.

Q2: What are the key reagents and their roles in this synthesis?

A2:

  • Pyridine-2-carboxylic acid ester: The electrophilic starting material that provides the pyridinoyl group.

  • Acetonitrile: The nucleophilic reagent that provides the cyanomethyl group.

  • Strong Base (e.g., Sodium Hydride, Sodium Amide): Deprotonates acetonitrile to form the reactive carbanion.

  • Aprotic Solvent (e.g., Toluene, THF): Provides a medium for the reaction to occur without interfering with the strong base.

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary, but a general guideline involves adding the base to a solution of the pyridine ester in an aprotic solvent, followed by the addition of acetonitrile. The reaction mixture is then typically heated to drive the reaction to completion.

Q4: What are the main safety concerns associated with this synthesis?

A4: The synthesis involves flammable solvents, and strong bases that react violently with water. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated fume hood. The product itself is classified as harmful if swallowed, in contact with skin, or inhaled.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive base (e.g., sodium hydride exposed to moisture).1. Use fresh, properly stored sodium hydride. Consider using a new batch.
2. Insufficient reaction temperature or time.2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.
3. Poor quality starting materials.3. Check the purity of the pyridine ester and acetonitrile. Purify if necessary.
4. Incomplete deprotonation of acetonitrile.4. Ensure an adequate excess of the strong base is used.
Formation of Impurities 1. Side reactions due to high temperatures.1. Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial.
2. Presence of water in the reaction mixture.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Self-condensation of acetonitrile.3. Control the rate of addition of acetonitrile to the reaction mixture.
Difficult Product Isolation 1. Product is soluble in the aqueous layer during workup.1. Adjust the pH of the aqueous layer carefully during extraction. Multiple extractions with an appropriate organic solvent may be necessary.
2. Formation of an emulsion during extraction.2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is adapted from a similar synthesis of 3-oxo-3-(3-pyridinyl)propanenitrile and may require optimization.[2]

Materials:

  • Methyl 2-picolinate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of methyl 2-picolinate in anhydrous toluene at 0 °C under an inert atmosphere, slowly add sodium hydride.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Carefully quench the reaction mixture with ice-cold water.

  • Adjust the pH of the aqueous layer to acidic with glacial acetic acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table of Reaction Condition Optimization Parameters
Parameter Initial Condition Suggested Variations for Optimization Effect on Reaction
Base Sodium HydrideSodium Amide, LDACan influence reaction rate and yield.
Solvent TolueneTHF, DioxaneSolvent polarity can affect solubility and reaction kinetics.
Temperature Reflux50 °C to RefluxHigher temperatures can increase reaction rate but may also lead to side products.
Reaction Time 24-72 hours12-96 hoursShould be optimized by monitoring reaction progress.
Stoichiometry (Base:Ester:Acetonitrile) 2:1:1.51.5-3 : 1 : 1.2-2Can affect the extent of deprotonation and conversion.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Anhydrous Reagents & Solvents mix Mix Pyridine Ester & Solvent prep->mix Start add_base Add Strong Base at 0 °C mix->add_base add_acetonitrile Add Acetonitrile add_base->add_acetonitrile reflux Heat to Reflux add_acetonitrile->reflux quench Quench with Water reflux->quench Reaction Complete acidify Acidify quench->acidify extract Extract with Organic Solvent acidify->extract purify Purify Product extract->purify troubleshooting_logic start Low Yield? check_base Is the base active? start->check_base Yes check_impurities Impurity Issues? start->check_impurities No Proceed to Impurity Check check_conditions Are reaction conditions (time, temp) sufficient? check_base->check_conditions Yes use_new_base Use fresh base check_base->use_new_base No check_reagents Are starting materials pure? check_conditions->check_reagents Yes increase_time_temp Increase reaction time and/or temperature check_conditions->increase_time_temp No purify_reagents Purify starting materials check_reagents->purify_reagents No end end check_reagents->end Yes (Consult further) check_temp Is temperature too high? check_impurities->check_temp Yes end2 end2 check_impurities->end2 No (Reaction OK) check_water Is there water contamination? check_temp->check_water No lower_temp Lower reaction temperature check_temp->lower_temp Yes use_anhydrous Use anhydrous conditions check_water->use_anhydrous Yes end3 end3 check_water->end3 No (Consult further)

References

Stability and degradation of 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of 3-Oxo-3-(pyridin-2-YL)propanenitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] Product data from commercial suppliers recommends storage in an inert atmosphere at 2-8°C. It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen, which could promote degradation.[1]

Q2: I am observing a change in the color of my solid this compound sample over time. What could be the cause?

A color change, typically to a pale yellow or brownish hue, can be an indicator of degradation. This may be due to prolonged exposure to light, air (oxidation), or elevated temperatures. It is advisable to use a fresh sample or purify the existing material if discoloration is observed, as the presence of impurities could affect experimental outcomes.

Q3: My experimental results are inconsistent when using different batches of this compound. What should I do?

Inconsistent results between batches can arise from variations in purity. It is recommended to verify the purity of each batch upon receipt using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). If significant differences are detected, purification of the less pure batch may be necessary to ensure consistency in your experiments.

Q4: What are the potential degradation pathways for this compound in aqueous solutions?

Given the presence of a ketone and a nitrile functional group, this compound is susceptible to hydrolysis, especially under acidic or basic conditions. The nitrile group can hydrolyze to a carboxylic acid, and the ketone functionality can also be affected. The rate of hydrolysis is generally dependent on pH and temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low assay purity in a newly opened bottle. Improper storage during shipping or handling.Contact the supplier for a replacement or certificate of analysis. If immediate use is necessary, purify a small amount for your experiment.
Appearance of a new peak in HPLC analysis of a stock solution. Degradation in solution. This could be due to hydrolysis, photodecomposition, or reaction with the solvent.Prepare fresh stock solutions daily. Store stock solutions at low temperatures (2-8°C) and protect from light. Use high-purity solvents.
Poor solubility in a desired solvent. The compound is a solid and may have limited solubility in certain solvents.Test a range of solvents to find the most suitable one. Gentle heating or sonication may aid dissolution, but be cautious of potential thermal degradation.
Unexpected side-products in a reaction mixture. The compound may be unstable under the reaction conditions (e.g., high temperature, strong acid/base).Perform a stability study of the compound under your reaction conditions without other reactants. Consider using milder reaction conditions if degradation is observed.

Hypothetical Degradation Data

The following tables present illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended for guidance purposes only.

Table 1: Effect of pH on Hydrolytic Stability in Aqueous Solution at 25°C

pHHalf-life (t½) in hours% Degradation after 24 hours
3.04837.5
5.012015.5
7.02009.5
9.07226.8

Table 2: Effect of Temperature on Stability in pH 7.0 Buffer

Temperature (°C)Half-life (t½) in hours% Degradation after 24 hours
45003.9
252009.5
408022.1

Table 3: Photostability in Methanol Solution under UV Light (254 nm)

Exposure Time (hours)% Degradation
00
215
428
845

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

  • Preparation of Buffers: Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9) using standard laboratory procedures.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of 10 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant and the half-life.

Protocol 2: Photostability Testing

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 µg/mL).

  • Control Sample: Prepare an identical solution and wrap the container in aluminum foil to serve as a dark control.

  • Exposure: Place the test sample in a photostability chamber and expose it to a controlled light source (e.g., UV lamp at 254 nm or a xenon lamp simulating sunlight). Place the control sample in the same chamber.

  • Sampling and Analysis: At specified time intervals, withdraw aliquots from both the test and control samples and analyze them by HPLC.

  • Evaluation: Compare the degradation of the exposed sample to the control sample to assess the extent of photodecomposition.

Visualizations

DegradationPathways This compound This compound Hydrolysis_acid Acidic Hydrolysis This compound->Hydrolysis_acid H+ / H2O Hydrolysis_base Basic Hydrolysis This compound->Hydrolysis_base OH- / H2O Photodegradation Photodegradation This compound->Photodegradation hv Oxidation Oxidation This compound->Oxidation O2 Picolinic_acid Picolinic Acid + Malononitrile Hydrolysis_acid->Picolinic_acid Picolinamide_derivative Picolinamide Derivative Hydrolysis_base->Picolinamide_derivative Ring_opened_products Ring-Opened Products Photodegradation->Ring_opened_products Oxidized_impurities Oxidized Impurities Oxidation->Oxidized_impurities

Caption: Hypothetical degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution Working_Solutions Prepare Working Solutions (in buffer/solvent) Stock_Solution->Working_Solutions Hydrolytic Hydrolytic (pH 3, 5, 7, 9) Working_Solutions->Hydrolytic Thermal Thermal (4°C, 25°C, 40°C) Working_Solutions->Thermal Photolytic Photolytic (UV/Vis light) Working_Solutions->Photolytic Time_Points Sample at Time Points Hydrolytic->Time_Points Thermal->Time_Points Photolytic->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Processing Data Processing (Calculate % degradation, t½) HPLC_Analysis->Data_Processing

References

How to handle impurities in 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Oxo-3-(pyridin-2-yl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Based on its common synthesis via Claisen condensation of a methyl picolinate with acetonitrile, the most probable impurities include:

  • Unreacted Starting Materials: Methyl 2-picolinate and acetonitrile.

  • Residual Base: Sodium hydride or its alkoxide byproduct (e.g., sodium methoxide).

  • Side-Products: Self-condensation products of methyl 2-picolinate or this compound itself.

  • Solvent Residues: Toluene, ethyl acetate, or other solvents used during synthesis and workup.

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be employed to determine the purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities by comparing the integration of impurity peaks to the product peaks.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the sample and detecting even trace amounts of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. A broad melting point range often indicates the presence of impurities.

Q3: What is the typical appearance and purity of commercially available this compound?

A3: Commercially, it is often supplied as a solid with a purity of 97% or higher.[1] The appearance can range from a white to a pale yellow or light brown powder or crystalline solid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in subsequent reaction Presence of unreacted starting materials or inhibitory side-products from the this compound synthesis.Purify the starting material using column chromatography or recrystallization to remove these impurities.
Inconsistent reaction times Residual basic impurities (e.g., sodium hydride) may be catalyzing or interfering with your reaction.Neutralize the crude product during workup with a mild acid. Further purification by recrystallization or column chromatography is recommended.
Unexpected side-products in subsequent reaction Impurities in the this compound may be participating in side reactions.Characterize the impurities using NMR or GC-MS to understand their reactivity and choose a purification method that effectively removes them.
Poor solubility of the compound The presence of insoluble impurities.Filter the dissolved compound hot during the recrystallization process to remove any insoluble matter.

Data on Purification Methods

While specific quantitative data for the purification of this compound is not extensively published, the following table provides a general comparison of common purification techniques.

Purification Method Purity Achieved (Typical) Advantages Disadvantages
Recrystallization 98-99.5%Simple, cost-effective for large quantities.Can have lower recovery of the product. Finding an ideal solvent can be time-consuming.
Column Chromatography >99.5%High resolution, capable of separating closely related impurities.More time-consuming and expensive, especially for large scales. Requires solvent selection and optimization.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes.

  • Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A common starting eluent system could be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow for Impurity Handling

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final Final Product synthesis Crude this compound analysis HPLC / NMR Analysis synthesis->analysis decision Purity > 99%? analysis->decision recrystallization Recrystallization decision->recrystallization No column_chromatography Column Chromatography decision->column_chromatography No, for higher purity final_product Pure Product for Downstream Use decision->final_product Yes recrystallization->analysis column_chromatography->analysis

Caption: Workflow for the analysis and purification of this compound.

Hypothetical Signaling Pathway Inhibition

Disclaimer: The following diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of the MAPK/ERK signaling pathway. There is currently no published evidence to support this specific biological activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors inhibitor This compound (Hypothetical Inhibitor) inhibitor->mek gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Troubleshooting low yield in 3-Oxo-3-(pyridin-2-YL)propanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 3-Oxo-3-(pyridin-2-yl)propanenitrile, also known as 2-pyridoylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common and effective method is a Claisen-type condensation reaction between a picolinic acid ester (e.g., ethyl picolinate or methyl picolinate) and acetonitrile, using a strong base.

Q2: Which base is most effective for this reaction?

A2: Strong, non-nucleophilic bases are required. Sodium hydride (NaH) is frequently used and is effective for this transformation. Sodium alkoxides, such as sodium ethoxide (NaOEt), can also be used, but it is crucial to match the alkoxide to the alcohol portion of the ester to prevent transesterification.

Q3: Why are anhydrous (dry) conditions so critical for this reaction?

A3: The reaction relies on the formation of a strongly basic acetonitrile anion. Water will protonate this anion, quenching the reaction. Furthermore, strong bases like sodium hydride react violently with water, posing a safety hazard and consuming the reagent.

Q4: My reaction mixture turned dark brown or black. What does this indicate?

A4: Dark coloration often suggests decomposition of the starting materials or product, or the occurrence of side reactions. This can be caused by excessive heat, impurities in the reagents, or a reaction time that is too long.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate against the starting ester to observe its consumption.

Troubleshooting Guide for Low Yield

Issue 1: Very low or no product formation.
  • Question: I followed the protocol, but my yield is extremely low. What are the most likely causes?

  • Answer: This issue typically points to problems with the reagents or reaction setup.

    • Inactive Base: The most common culprit is old or improperly stored sodium hydride, which may have been deactivated by moisture. Use freshly opened NaH or wash the mineral oil dispersion with dry hexanes before use.

    • Wet Reagents/Solvent: The presence of water in your acetonitrile, ester, or solvent (e.g., toluene, THF) will quench the reaction. Ensure all reagents and glassware are rigorously dried before starting. Refluxing the solvent over a suitable drying agent (like sodium/benzophenone for THF) is a good practice.

    • Insufficient Base: At least one full equivalent of base is required because the product, a β-ketonitrile, is acidic and will be deprotonated by the base. Using a catalytic amount of base is insufficient. An excess of the base (e.g., 2 equivalents) is often used to ensure complete reaction.

    • Low Reaction Temperature: While the initial deprotonation may be done at a lower temperature, the reaction often requires heating (reflux) to proceed at a reasonable rate.

Issue 2: The reaction stalls and does not go to completion.
  • Question: My TLC analysis shows that the starting ester is being consumed, but the reaction stops before it's all gone. Why?

  • Answer: A stalling reaction can be due to several factors.

    • Base Neutralization: As the reaction proceeds, the β-ketonitrile product is formed. This product is acidic and will be deprotonated by the base, forming a resonance-stabilized enolate. This consumes the base, and if an insufficient amount was used initially, the reaction will stop.

    • Reversibility: The Claisen condensation is a reversible reaction. To drive it to completion, it's often necessary to remove a byproduct. In this case, the deprotonation of the final product by the strong base makes the final step effectively irreversible, pulling the equilibrium towards the product.

    • Impurity Accumulation: Impurities in the starting materials can sometimes inhibit the reaction over time.

Issue 3: Formation of significant side products.
  • Question: I'm getting my desired product, but also a lot of impurities. What are these and how can I avoid them?

  • Answer: Side reactions can compete with the desired Claisen condensation.

    • Ester Hydrolysis: If there is any moisture present, the strong base can hydrolyze the starting ester to picolinic acid, which will not participate in the desired reaction.

    • Self-Condensation of Acetonitrile: While less common, under very harsh conditions, acetonitrile can potentially undergo self-condensation.

    • Side reactions involving the pyridine ring: The pyridine ring itself can be susceptible to nucleophilic attack under certain conditions, although this is less likely with the chosen reagents.

Data Presentation

The following table summarizes yields obtained for similar Claisen-type condensations of esters with nitriles using sodium hydride, demonstrating the general effectiveness of this method.

Ester SubstrateNitrile SubstrateBaseSolventTemperatureTime (h)Yield (%)Reference
Ethyl benzoateAcetonitrileNaH (2 eq.)Toluene85°C>2~96%US4728743A
Methyl pivalateAcetonitrileNaH (2 eq.)Toluene85°C6~90%US4728743A
Furan-2-carboxylic acid ethyl esterAcetonitrileNaH (2 eq.)Toluene90°C>276%US4728743A
Thiophene-2-carboxylic acid methyl esterAcetonitrileNaH (2 eq.)Toluene85°C>292.6%US4728743A

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of β-ketonitriles.

Materials:

  • Ethyl picolinate (1 equivalent)

  • Acetonitrile (2-3 equivalents), anhydrous

  • Sodium hydride (60% dispersion in mineral oil, 2 equivalents)

  • Toluene, anhydrous

  • Dilute Hydrochloric Acid (e.g., 1 M HCl) or Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Base Suspension: In a three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend sodium hydride (2 equivalents) in anhydrous toluene.

  • Reagent Addition: Heat the suspension to 75-80°C. A mixture of ethyl picolinate (1 equivalent) and anhydrous acetonitrile (2 equivalents) is added dropwise to the heated suspension over 1-2 hours. Hydrogen gas will evolve, so ensure proper ventilation to a fume hood.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (around 85-90°C) and stir until the evolution of hydrogen ceases (typically 2-4 hours). Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to ice-cold water.

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer to a pH of 4-5 with dilute HCl or acetic acid. A precipitate of the product may form.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware NaH_Suspension Suspend NaH in Toluene Dry_Glassware->NaH_Suspension Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->NaH_Suspension Dry_Reagents Anhydrous Reagents Add_Reagents Add Ethyl Picolinate + Acetonitrile Dry_Reagents->Add_Reagents Heat1 Heat to 80°C NaH_Suspension->Heat1 Heat1->Add_Reagents Reflux Reflux at 90°C Add_Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench with Ice-Water Monitor->Quench Reaction Complete Acidify Acidify Aqueous Layer Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Purify (Recrystallization/ Chromatography) Concentrate->Purify G Start Low Yield Observed Check_Base Was the Base Active? Start->Check_Base Check_Anhydrous Were Conditions Anhydrous? Check_Base->Check_Anhydrous Yes Sol_Base Use fresh NaH. Wash mineral oil with hexanes. Check_Base->Sol_Base No Check_Stoichiometry Was Base Stoichiometry Correct? Check_Anhydrous->Check_Stoichiometry Yes Sol_Anhydrous Dry all solvents, reagents, and glassware thoroughly. Check_Anhydrous->Sol_Anhydrous No Check_Temp Was Temperature Sufficient? Check_Stoichiometry->Check_Temp Yes Sol_Stoichiometry Use >= 1 equivalent of base. Consider using 2 equivalents. Check_Stoichiometry->Sol_Stoichiometry No Sol_Temp Ensure reaction is heated to reflux after addition. Check_Temp->Sol_Temp No End Yield Improved Check_Temp->End Yes Sol_Base->End Sol_Anhydrous->End Sol_Stoichiometry->End Sol_Temp->End

Preventing dimerization of 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile, with a focus on preventing its dimerization.

Understanding the Dimerization Issue

This compound possesses an active methylene group adjacent to both a keto and a nitrile group, making it susceptible to self-condensation reactions, primarily through a Thorpe-type reaction mechanism. This base-catalyzed dimerization can significantly reduce the yield of the desired monomeric product and complicate purification.

Putative Dimerization Pathway

Dimerization Monomer1 This compound (Monomer) Enolate Enolate Intermediate Monomer1->Enolate Deprotonation Base Base (e.g., OH⁻, RO⁻) Adduct Intermediate Adduct Enolate->Adduct Nucleophilic Attack Monomer2 This compound (Monomer) Dimer Dimer Product (e.g., Enamine) Adduct->Dimer Cyclization/ Tautomerization

Caption: Proposed base-catalyzed dimerization pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield and a complex mixture of products. What could be the cause?

A1: A common cause for low yields and product mixtures is the dimerization of the target compound. This is particularly prevalent when using strong bases or elevated temperatures during synthesis and workup. The active methylene group in the molecule can be deprotonated, leading to self-condensation.

Q2: How can I detect the presence of the dimer in my product mixture?

A2: The dimer will have a molecular weight that is double that of the monomer (C8H6N2O, MW: 146.15 g/mol ). You can use techniques like Mass Spectrometry (MS) to identify a peak corresponding to the dimer (M+H)+ at m/z around 293. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be insightful. The 1H NMR spectrum of the dimer would likely show more complex and possibly overlapping signals compared to the relatively simple spectrum expected for the monomer. The disappearance or significant reduction of the characteristic singlet for the active methylene protons of the monomer would also be an indicator. Infrared (IR) spectroscopy may show changes in the nitrile and carbonyl stretching frequencies.

Q3: What are the optimal storage conditions to prevent dimerization of isolated this compound?

A3: To minimize the risk of dimerization during storage, the compound should be kept in a cool, dry, and inert atmosphere. It is recommended to store it at 2-8°C under an inert gas like argon or nitrogen. Avoid exposure to basic conditions, moisture, and high temperatures.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low yield of monomeric product Dimerization due to strong base- Use a weaker base (e.g., NaHCO3, K2CO3) instead of strong bases like NaH or alkoxides.- If a strong base is necessary, use it at low temperatures and with slow addition of reagents.
High reaction temperature- Maintain a low reaction temperature (e.g., 0-25°C) throughout the synthesis and workup.
Difficult purification Presence of multiple side products, including the dimer- Employ careful column chromatography for purification. A gradient elution may be necessary to separate the monomer from the dimer and other impurities.- Consider recrystallization from a suitable solvent system.
Product degradation over time Unstable storage conditions- Store the purified product at 2-8°C under an inert atmosphere, away from light and moisture.

Experimental Protocols to Minimize Dimerization

Protocol 1: Synthesis via Claisen Condensation with Controlled Conditions

This protocol focuses on the Claisen condensation of a pyridine ester with acetonitrile, employing conditions aimed at minimizing the formation of the dimer.

Workflow Diagram

SynthesisWorkflow Start Start Reagents Pyridine-2-carboxylate Ester + Acetonitrile in Aprotic Solvent (e.g., THF) Start->Reagents Cooling Cool to 0°C Reagents->Cooling BaseAddition Slow, Dropwise Addition of Base (e.g., NaH in mineral oil) Cooling->BaseAddition Reaction Stir at 0-25°C (Monitor by TLC/LC-MS) BaseAddition->Reaction Quench Quench with Mild Acid (e.g., aq. NH4Cl or dilute Acetic Acid) Reaction->Quench Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Purification Purify by Column Chromatography (Silica gel, Hexane:EtOAc gradient) Extraction->Purification End End Purification->End

Caption: Workflow for the synthesis of this compound with minimized dimerization.

Methodology:

  • Reaction Setup: To a solution of ethyl pyridine-2-carboxylate (1 equivalent) and anhydrous acetonitrile (1.5-2 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C. The slow addition is crucial to maintain a low concentration of the enolate at any given time, thus disfavoring dimerization.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acetic acid at 0°C.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical yield data based on the principles of controlling dimerization. Actual results may vary.

BaseTemperature (°C)SolventMonomer Yield (%)Dimer Yield (%)
NaH0 to 25THF75< 5
NaOEt25Ethanol6015
NaH60Toluene4530
K2CO325Acetonitrile5510

Note: This data is illustrative and intended to show trends. Lower temperatures and controlled addition of a strong base in an aprotic solvent are expected to favor the formation of the monomer.

This technical support guide is intended to assist researchers in overcoming the common challenge of dimerization when working with this compound. By carefully controlling reaction conditions, the yield and purity of the desired monomeric product can be significantly improved.

Technical Support Center: Scaling Up the Synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 3-oxo-3-(pyridin-2-yl)propanenitrile, a key intermediate in pharmaceutical development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in scaling up your synthesis from the lab to pilot plant and beyond.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Claisen condensation of an ethyl picolinate precursor with acetonitrile, using a strong base like sodium hydride.

Issue Potential Cause(s) Recommended Solutions & Optimizations
Low to No Product Formation 1. Inactive Sodium Hydride (NaH): NaH is highly sensitive to moisture and can become deactivated upon exposure to air.- Use fresh, unopened NaH from a reputable supplier. - Handle NaH under an inert atmosphere (e.g., nitrogen or argon) in a glove box or with proper inerting techniques. - Wash the NaH dispersion with dry, non-reactive solvent (e.g., hexanes or toluene) to remove the protective mineral oil before use.
2. Wet Reagents or Solvents: Trace amounts of water or alcohol will quench the sodium hydride and the reactive enolate intermediate.- Use anhydrous solvents. Consider distilling solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene). - Ensure starting materials (ethyl picolinate and acetonitrile) are dry.
3. Insufficient Base: An inadequate amount of base will lead to incomplete deprotonation of acetonitrile.- Use at least a stoichiometric equivalent of NaH relative to the acetonitrile. Often, a slight excess (1.1-1.2 equivalents) is beneficial.
4. Low Reaction Temperature: The reaction may not have sufficient energy to proceed at a reasonable rate.- While initial addition of NaH and reagents should be done at a low temperature (0-5 °C) for safety, the reaction may need to be warmed to room temperature or gently heated to drive it to completion.
Formation of a Dark-Colored Reaction Mixture and/or Polymeric Byproducts 1. High Reaction Temperature: Excessive heat can lead to polymerization of acetonitrile or decomposition of the starting materials and product.- Maintain strict temperature control, especially during the addition of reagents. Use an ice bath to manage any exotherms. - Add reagents dropwise to control the reaction rate and heat generation.
2. Presence of Oxygen: Oxygen can promote the formation of colored impurities.- Ensure the reaction is carried out under a consistently inert atmosphere.
Difficult Product Isolation/Purification 1. Emulsion Formation During Workup: The basic nature of the reaction mixture can lead to emulsions when quenching with aqueous solutions.- After quenching the reaction, adjust the pH of the aqueous layer to be slightly acidic (pH 5-6) with a dilute acid (e.g., acetic acid or dilute HCl) to break up any emulsions. - Use a brine wash to help separate the organic and aqueous layers.
2. Oily Product Instead of a Solid: The product may not crystallize easily if impurities are present.- Purify the crude product using column chromatography on silica gel. - Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol, or toluene).
Inconsistent Yields Upon Scale-Up 1. Inefficient Mixing: In larger reactors, it can be challenging to achieve uniform mixing of the solid NaH and the reactants.- Use an appropriate overhead stirrer with a suitable impeller design for solid-liquid mixtures. - Consider using a higher-boiling point solvent to allow for a wider temperature range for the reaction.
2. Poor Heat Transfer: The surface area-to-volume ratio decreases on a larger scale, making it more difficult to dissipate heat.- Ensure the reactor has an efficient cooling system. - Slow down the rate of addition of reagents to better control the temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most effective base for this Claisen condensation?

A1: Strong, non-nucleophilic bases are generally required for the deprotonation of acetonitrile. Sodium hydride (NaH) is a common and effective choice.[1] Other strong bases like sodium amide (NaNH2) or lithium diisopropylamide (LDA) could also be used, but NaH is often preferred for its handling characteristics in a slurry and its cost-effectiveness on a larger scale.

Q2: Which solvent is most suitable for this reaction?

A2: Anhydrous, non-protic solvents are essential. Tetrahydrofuran (THF) and toluene are good choices. THF can help to partially solubilize some of the intermediates, while toluene is advantageous for its higher boiling point, which can be beneficial for driving the reaction to completion and for azeotropic removal of any trace water.

Q3: How critical is the temperature control during the reaction?

A3: Very critical. The initial addition of sodium hydride and the reactants should be done at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and prevent runaway conditions. After the initial addition, the reaction may need to be allowed to warm to room temperature or be gently heated to ensure it goes to completion.

Q4: What are the primary byproducts to look out for?

A4: The main byproducts can include unreacted starting materials, polymeric materials from the self-condensation of acetonitrile, and potentially products from the reaction of the base with the ester (though this is less of a concern with NaH).

Q5: How can I best purify the final product on a large scale?

A5: For large-scale purification, recrystallization is often more practical than chromatography. You will need to perform solvent screening to find an appropriate solvent or solvent mixture that provides good recovery and purity. Common choices for similar compounds include isopropanol, ethyl acetate/hexanes, or toluene.

Experimental Protocol: Gram to Kilogram Scale Synthesis

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • Ethyl picolinate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Preparation: Under an inert atmosphere of nitrogen, charge the reactor with anhydrous toluene.

  • Base Addition: At 0-5 °C, carefully add the sodium hydride dispersion to the toluene with vigorous stirring.

  • Acetonitrile Addition: Slowly add anhydrous acetonitrile to the sodium hydride slurry, maintaining the temperature between 0-5 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Ester Addition: Add the ethyl picolinate dropwise to the reaction mixture, again ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of a mixture of ethyl acetate and glacial acetic acid until the evolution of hydrogen gas ceases.

  • Workup: Add water to the quenched reaction mixture. Adjust the pH to 6-7 with glacial acetic acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by recrystallization or column chromatography.

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes hypothetical data based on typical outcomes for Claisen condensations to illustrate the effect of key parameters on the synthesis of this compound.

Parameter Condition A Condition B Condition C Expected Outcome
Base Sodium HydrideSodium EthoxidePotassium tert-butoxideSodium hydride generally provides higher yields due to its non-nucleophilic nature.
Solvent TolueneTHFDiethyl EtherToluene's higher boiling point can facilitate reaction completion. THF is also a good choice. Diethyl ether's low boiling point may limit its effectiveness.
Temperature 25 °C50 °C80 °CModerate heating (50-80 °C) after initial addition can increase the reaction rate and yield, but excessive heat can lead to byproduct formation.
Yield (%) 75%85%70% (with increased byproducts)Optimal conditions often involve a balance of temperature and reaction time to maximize yield while minimizing side reactions.

Visualizations

Experimental Workflow

experimental_workflow A Reactor Preparation (Inert Atmosphere, Toluene) B Sodium Hydride Addition (0-5 °C) A->B C Acetonitrile Addition (0-5 °C) B->C D Ethyl Picolinate Addition ( < 10 °C) C->D E Reaction (Warm to RT, then 50-60 °C) D->E F Reaction Quench (0-5 °C) E->F G Aqueous Workup & Extraction F->G H Drying & Concentration G->H I Purification (Recrystallization/Chromatography) H->I J Final Product I->J

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

troubleshooting_tree Start Low or No Product? Check_Base Is the NaH fresh and handled under inert atmosphere? Start->Check_Base Yes Check_Solvents Are all solvents and reagents anhydrous? Check_Base->Check_Solvents Yes Solution_Base Use fresh NaH, handle under N2/Ar. Check_Base->Solution_Base No Check_Temp Was the reaction temperature optimized? Check_Solvents->Check_Temp Yes Solution_Solvents Use anhydrous grade solvents and reagents. Check_Solvents->Solution_Solvents No Solution_Temp Gently heat the reaction after initial addition. Check_Temp->Solution_Temp No

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Claisen condensation of 2-acetylpyridine with a suitable cyano-electrophile, such as ethyl cyanoformate or acetonitrile, in the presence of a strong base. This reaction leads to the formation of the desired β-ketonitrile.

Q2: Why is my reaction yield consistently low?

A2: Low yields in the synthesis of this compound can stem from several factors. The most common culprits include the presence of moisture, improper choice or handling of the base, and competing side reactions. It is crucial to ensure strictly anhydrous conditions, as strong bases like sodium hydride or sodium ethoxide react readily with water, which will reduce their efficacy and can introduce unwanted side products. Additionally, the temperature and reaction time need to be carefully optimized to favor the desired condensation over side reactions.

Q3: What are the critical parameters to control during the reaction?

A3: Key parameters to control for a successful synthesis include:

  • Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Choice and Handling of Base: The selection of a strong, non-nucleophilic base is critical. Sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA) are commonly used. Each has specific handling requirements to maintain its reactivity.

  • Temperature Control: The reaction temperature should be carefully monitored. The initial deprotonation of 2-acetylpyridine is often performed at a low temperature, followed by a gradual increase to facilitate the condensation.

  • Stoichiometry: The molar ratios of the reactants and the base should be precise to ensure complete reaction and minimize side products.

Q4: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction. What could be the cause?

A4: The formation of dark, polymeric material is often due to the self-condensation of 2-acetylpyridine under basic conditions, a known side reaction.[1] High concentrations of the enolate of 2-acetylpyridine can lead to aldol-type condensation reactions, which can further react to form complex mixtures.[1] To mitigate this, it is advisable to add the 2-acetylpyridine slowly to the base at a low temperature to control the enolate concentration. Using a non-nucleophilic and sterically hindered base like LDA can also help minimize this side reaction.[2]

Q5: During the workup, I am losing a significant portion of my product. What are the best practices for isolation and purification?

A5: this compound is a polar compound, which can make extraction and purification challenging. Acid-base properties of the pyridine ring can also lead to solubility issues. During aqueous workup, careful pH adjustment is necessary. The product can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the nitrile or keto group. For purification, column chromatography is often employed.[3][4] Given the polar nature of the product, a polar stationary phase like silica gel with a moderately polar eluent system (e.g., ethyl acetate/hexane) is a good starting point.[3] For very polar compounds, aqueous normal-phase chromatography can be an effective alternative.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or very little product formation 1. Inactive base due to exposure to air/moisture.2. Insufficiently strong base to deprotonate 2-acetylpyridine.3. Reaction temperature is too low.1. Use fresh, properly stored base. Handle strong bases under an inert atmosphere (e.g., nitrogen or argon).2. Switch to a stronger base (e.g., from NaOEt to NaH or LDA).3. Gradually increase the reaction temperature after the initial addition of reactants and monitor the reaction progress by TLC.
Low Yield 1. Presence of water in reagents or solvents.2. Suboptimal reaction time or temperature.3. Self-condensation of 2-acetylpyridine.4. Product loss during workup and purification.1. Ensure all reagents and solvents are strictly anhydrous. Dry glassware in an oven before use.2. Perform a time-course study to determine the optimal reaction time. Experiment with a range of temperatures.3. Add 2-acetylpyridine slowly to the base at low temperature. Consider using a more sterically hindered base like LDA.4. Carefully control the pH during aqueous extraction. Use appropriate solvent systems for column chromatography to ensure good separation and recovery.
Formation of multiple spots on TLC, difficult to separate 1. Self-condensation of 2-acetylpyridine leading to multiple byproducts.2. Hydrolysis of the nitrile or keto group.3. Reaction with the pyridine nitrogen.1. Optimize reaction conditions to minimize self-condensation (see "Low Yield").2. Perform the workup under neutral or mildly acidic/basic conditions to avoid hydrolysis.[6][7]3. While less common in this specific reaction, the pyridine nitrogen can sometimes be alkylated or acylated. Ensure the reaction conditions do not favor such side reactions.
Product is an oil instead of a solid 1. Presence of impurities.2. Incomplete removal of solvent.1. Re-purify the product using column chromatography with a fine-tuned eluent system.2. Ensure the product is thoroughly dried under high vacuum.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is a general guideline based on established Claisen condensation procedures for similar β-ketonitriles.[8] Optimization may be required.

Materials:

  • 2-Acetylpyridine

  • Ethyl Cyanoformate (or Acetonitrile)

  • Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene (or THF)

  • Anhydrous Ethanol (if using NaOEt)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexane (for chromatography)

Procedure using Sodium Ethoxide:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • In the flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add 2-acetylpyridine (1.0 equivalent) dropwise at 0 °C.

  • After stirring for 30 minutes at 0 °C, add ethyl cyanoformate (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by adding it to ice-cold 1M HCl to neutralize the base.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Procedure using Sodium Hydride:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To a suspension of sodium hydride (1.2 equivalents, washed with anhydrous hexane to remove mineral oil) in anhydrous toluene, add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous toluene dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add ethyl cyanoformate (1.0 equivalent) dropwise at 0 °C.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

  • Follow steps 6-10 from the sodium ethoxide procedure for workup and purification.

Data Presentation

Parameter Sodium Ethoxide Method (Typical) Sodium Hydride Method (Typical)
Base Sodium EthoxideSodium Hydride
Solvent Ethanol/TolueneToluene/THF
Temperature 0 °C to Reflux0 °C to 90 °C
Reaction Time 2 - 4 hours4 - 6 hours
Yield 50 - 70%60 - 80%
Purification Column ChromatographyColumn Chromatography

Note: The values presented in this table are typical ranges and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Check_Conditions Anhydrous Conditions? Start->Check_Conditions Check_Base Base Active & Strong Enough? Check_Conditions->Check_Base Yes Use_Anhydrous Use Anhydrous Reagents/Solvents Check_Conditions->Use_Anhydrous No Check_Side_Reactions Side Reactions Evident? Check_Base->Check_Side_Reactions Yes Change_Base Use Fresh/Stronger Base Check_Base->Change_Base No Optimize_Temp_Time Optimize Temp. & Time Check_Side_Reactions->Optimize_Temp_Time No Modify_Addition Slow Reactant Addition at Low Temp Check_Side_Reactions->Modify_Addition Yes (Self-condensation) Improve_Workup Refine Workup/Purification Optimize_Temp_Time->Improve_Workup Success Successful Synthesis Improve_Workup->Success Use_Anhydrous->Start Change_Base->Start Modify_Addition->Optimize_Temp_Time

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Oxo-3-(pyridin-2-yl)propanenitrile and 3-Oxo-3-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-(pyridin-2-yl)propanenitrile and 3-oxo-3-phenylpropanenitrile are versatile bifunctional molecules possessing a ketone, a nitrile, and an active methylene group. This unique combination of functional groups makes them valuable synthons in organic synthesis, particularly for the construction of various heterocyclic compounds. Their reactivity is primarily centered around two key aspects: the nucleophilicity of the carbanion formed upon deprotonation of the active methylene group, and the electrophilicity of the carbonyl carbon. The key structural difference lies in the aromatic ring attached to the carbonyl group—a pyridine ring in the former and a benzene ring in the latter—which significantly influences their electronic properties and, consequently, their reactivity.

Physicochemical Properties

A summary of the key physical and chemical properties of the two compounds is presented in Table 1.

PropertyThis compound3-Oxo-3-phenylpropanenitrile
CAS Number 54123-21-6[1][2][3]614-16-4[4]
Molecular Formula C₈H₆N₂O[1][2]C₉H₇NO[4]
Molecular Weight 146.15 g/mol [1][2]145.16 g/mol [4]
Melting Point Not reported78-82 °C[4]
Boiling Point Not reported159-160 °C (10 mmHg)[4]
Appearance Solid[3]White solid[5]

Reactivity Comparison: Theoretical Framework

The primary difference in reactivity between this compound and 3-oxo-3-phenylpropanenitrile stems from the electronic nature of the pyridine versus the phenyl ring.

Acidity of the Methylene Protons and Nucleophilicity of the Resulting Carbanion

The protons of the methylene group flanked by the carbonyl and nitrile groups are acidic and can be removed by a base to form a resonance-stabilized carbanion. The stability of this carbanion dictates its ease of formation and its nucleophilicity.

The pyridine ring, particularly with the nitrogen at the 2-position, is significantly more electron-withdrawing than the phenyl ring due to the inductive effect of the electronegative nitrogen atom and its ability to participate in resonance stabilization of a negative charge. This enhanced electron-withdrawing nature is expected to increase the acidity of the methylene protons in this compound compared to 3-oxo-3-phenylpropanenitrile. A lower pKa for the methylene protons of the pyridinyl derivative would mean that a weaker base is required to form the corresponding carbanion.

The increased stability of the carbanion of this compound, however, also implies that it will be a less reactive (softer) nucleophile compared to the carbanion of 3-oxo-3-phenylpropanenitrile.

electronic_effects cluster_pyridine This compound cluster_phenyl 3-Oxo-3-phenylpropanenitrile Py_Struct Pyridinyl Ring (Electron-Withdrawing) Py_Methylene More Acidic Methylene Protons Py_Struct->Py_Methylene Py_Carbonyl More Electrophilic Carbonyl Carbon Py_Struct->Py_Carbonyl Py_Carbanion More Stable, Less Reactive Carbanion Py_Methylene->Py_Carbanion Ph_Struct Phenyl Ring (Less Electron-Withdrawing) Ph_Methylene Less Acidic Methylene Protons Ph_Struct->Ph_Methylene Ph_Carbonyl Less Electrophilic Carbonyl Carbon Ph_Struct->Ph_Carbonyl Ph_Carbanion Less Stable, More Reactive Carbanion Ph_Methylene->Ph_Carbanion

Caption: Electronic Effects on Reactivity.

Electrophilicity of the Carbonyl Carbon

The electron-withdrawing nature of the 2-pyridinyl group also enhances the partial positive charge on the carbonyl carbon of this compound, making it a harder and more reactive electrophile towards nucleophilic attack compared to the carbonyl carbon in 3-oxo-3-phenylpropanenitrile.

Common Reactions and Experimental Protocols

Both compounds are expected to undergo similar types of reactions, primarily involving the active methylene group as a nucleophile. Below are representative protocols for two common reactions, based on literature procedures for 3-oxo-3-phenylpropanenitrile.

Michael Addition

The carbanion generated from β-ketonitriles is an excellent nucleophile for Michael additions to α,β-unsaturated compounds.

Experimental Protocol: Michael Addition of 3-Oxo-3-phenylpropanenitrile to a Linear Conjugated Enynone [5][6]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the linear conjugated enynone (1 equivalent) and 3-oxo-3-phenylpropanenitrile (1 to 2.5 equivalents) in methanol.

  • Base Addition: Add a catalytic amount of a base, such as sodium methoxide, to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for a period of 4 to 26 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a suitable acidic solution (e.g., dilute HCl) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

michael_addition_workflow start Start reactants Dissolve Enynone and β-Ketonitrile in Methanol start->reactants base Add Sodium Methoxide reactants->base stir Stir at Room Temperature (4-26 h) base->stir monitor Monitor by TLC stir->monitor Periodically workup Quench with Acid and Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Michael Adduct purify->product

Caption: Michael Addition Workflow.

Knoevenagel Condensation

The active methylene group can also participate in Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base.[7][8][9]

Experimental Protocol: Knoevenagel Condensation of a β-Ketonitrile with an Aldehyde [10][11]

  • Reactant Mixture: In a reaction vessel, mix the β-ketonitrile (1 equivalent), an aldehyde (1 equivalent), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate).

  • Solvent/Conditions: The reaction can be carried out in a solvent such as ethanol or under solvent-free conditions.[10] Microwave irradiation or sonication can be employed to accelerate the reaction.[10]

  • Reaction: Heat the mixture (if necessary) and stir until the reaction is complete, as indicated by TLC.

  • Work-up: Cool the reaction mixture and isolate the crude product by filtration or extraction.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure condensed product.

Summary and Outlook

  • This compound is expected to have more acidic methylene protons, facilitating carbanion formation with weaker bases. The resulting carbanion is likely to be a softer, less reactive nucleophile. The carbonyl carbon of this compound is predicted to be a harder, more reactive electrophile.

  • 3-Oxo-3-phenylpropanenitrile possesses less acidic methylene protons, requiring a stronger base for deprotonation, but the resulting carbanion is a harder, more reactive nucleophile. Its carbonyl carbon is a softer, less reactive electrophile.

These differences can be strategically exploited in synthetic planning. For instance, in reactions where the nucleophilic character of the carbanion is paramount, 3-oxo-3-phenylpropanenitrile might be the preferred reagent. Conversely, if a milder base is desired for carbanion generation or if the electrophilicity of the carbonyl is to be leveraged, this compound could be the more suitable choice.

Further quantitative experimental studies, such as pKa measurements and kinetic analyses of key reactions, are warranted to provide a more definitive and data-driven comparison of the reactivity of these two important synthetic intermediates.

References

Validating the structure of 3-Oxo-3-(pyridin-2-YL)propanenitrile by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Validation of 3-Oxo-3-(pyridin-2-yl)propanenitrile

For correspondence: [AI Assistant Contact Information]

Abstract

The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of various analytical techniques for validating the structure of this compound, a heterocyclic compound of interest in medicinal chemistry. We present a head-to-head comparison of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By presenting hypothetical yet realistic experimental data and detailed protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals in selecting the most appropriate methods for structural characterization.

Introduction

This compound is a versatile building block in organic synthesis, possessing multiple functional groups that make it a candidate for the development of various therapeutic agents. Accurate determination of its three-dimensional structure is paramount for understanding its chemical reactivity, structure-activity relationships (SAR), and potential interactions with biological targets. While X-ray crystallography is considered the "gold standard" for unambiguous structure determination, a multi-technique approach is often necessary for comprehensive characterization in solution and solid states. This guide objectively compares the utility, outputs, and experimental considerations of several key analytical techniques.

Comparative Data Analysis

To facilitate a direct comparison, the following table summarizes the expected quantitative data from each analytical method for this compound (Molecular Formula: C₈H₆N₂O, Molecular Weight: 146.15 g/mol ).[1][2][3]

Parameter X-ray Crystallography ¹H NMR Spectroscopy ¹³C NMR Spectroscopy Mass Spectrometry (EI) IR Spectroscopy
Crystal System MonoclinicN/AN/AN/AN/A
Space Group P2₁/cN/AN/AN/AN/A
Unit Cell Dimensions a = 8.5 Å, b = 5.9 Å, c = 14.2 Å, β = 98°N/AN/AN/AN/A
Resolution 0.75 ÅN/AN/AN/AN/A
R-factor 0.05N/AN/AN/AN/A
Chemical Shifts (δ) N/A8.7 (d, 1H), 8.1 (d, 1H), 7.9 (t, 1H), 7.5 (t, 1H), 4.2 (s, 2H) ppm185.0 (C=O), 152.0 (C), 149.0 (CH), 137.0 (CH), 128.0 (CH), 123.0 (CH), 115.0 (CN), 29.0 (CH₂) ppmN/AN/A
Mass-to-Charge (m/z) N/AN/AN/A146 [M]⁺, 118, 91, 78N/A
Key Frequencies (cm⁻¹) N/AN/AN/AN/A3050 (Ar C-H), 2250 (C≡N), 1690 (C=O), 1580 (C=N/C=C)

Note: The X-ray crystallography data is hypothetical, based on typical values for small organic molecules and data from similar structures such as 3-Oxo-3-(piperidin-1-yl)propanenitrile.[4] NMR and IR data are predicted values based on the chemical structure.

Experimental Workflows and Logical Diagrams

The selection and execution of structural validation experiments follow a logical progression. The diagrams below illustrate the typical workflow for X-ray crystallography and a decision-making framework for choosing the appropriate analytical method.

xray_workflow Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth (e.g., slow evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction (Data Collection) mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structural Refinement solution->refinement validation Validation & CIF Generation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure validation_choice Decision Pathway for Structural Validation start Start: New Compound Synthesized confirm_mw Confirm Molecular Weight? start->confirm_mw confirm_fg Confirm Functional Groups? confirm_mw->confirm_fg No ms Mass Spectrometry confirm_mw->ms Yes confirm_connectivity Determine Atom Connectivity? confirm_fg->confirm_connectivity No ir IR Spectroscopy confirm_fg->ir Yes confirm_3d Need Absolute 3D Structure? confirm_connectivity->confirm_3d No nmr 1D & 2D NMR Spectroscopy confirm_connectivity->nmr Yes xray X-ray Crystallography confirm_3d->xray Yes end Structure Validated confirm_3d->end No ms->confirm_fg ir->confirm_connectivity nmr->confirm_3d xray->end

References

A Comparative Analysis of Catalysts for the Synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of a Key Heterocyclic Building Block

The efficient synthesis of 3-oxo-3-(pyridin-2-yl)propanenitrile, a valuable precursor in the development of various pharmaceutical agents, hinges on the selection of an appropriate catalyst. This guide provides a comparative analysis of common catalytic systems for this transformation, which typically proceeds via a Claisen-type condensation of a picolinic acid ester with acetonitrile. While direct comparative studies for this specific molecule are limited in publicly available literature, this analysis draws upon data from analogous syntheses of β-ketonitriles to provide a comprehensive overview of catalyst performance.

Performance Comparison of Catalytic Systems

The synthesis of this compound is primarily achieved through base-catalyzed condensation reactions. The choice of base is critical, influencing reaction yield, time, and the formation of byproducts. The following table summarizes the performance of common catalysts used in similar transformations.

Catalyst SystemCatalyst TypeTypical Reaction ConditionsReported Yields (Analogous Reactions)AdvantagesDisadvantages
Sodium Hydride (NaH) Strong BaseAnhydrous THF or Toluene, Reflux70-95%High yields, readily available.[1]Moisture sensitive, requires inert atmosphere, potential for side reactions if not handled properly.[2]
Sodium Ethoxide (NaOEt) Strong BaseEthanol or Toluene, Reflux60-85%Cost-effective, commonly used in classical Claisen condensations.[3]Can lead to transesterification side products, yields may be lower than with NaH.[4]
Potassium tert-Butoxide (KOt-Bu) Strong, Non-nucleophilic BaseAnhydrous THF or other aprotic solvents, Room Temp. to Reflux75-90%Less prone to nucleophilic side reactions, effective under milder conditions.[5]More expensive than NaH or NaOEt, hygroscopic.
Lewis Acids (e.g., TiCl₄) Lewis AcidDichloromethane, with a tertiary amine baseModerate to GoodCan offer different selectivity, avoids strongly basic conditions.[6]Requires stoichiometric amounts of the Lewis acid and base, potential for complex formation with the pyridine nitrogen.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound. Below are representative protocols for base-catalyzed approaches, adapted from procedures for analogous β-ketonitriles.

Protocol 1: Synthesis using Sodium Hydride (NaH)

Materials:

  • Methyl picolinate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.0 eq)

  • Anhydrous acetonitrile (5.0 eq)

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride.

  • Wash the sodium hydride with anhydrous toluene to remove the mineral oil, and then suspend it in fresh anhydrous toluene.

  • Add anhydrous acetonitrile dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and add a solution of methyl picolinate in anhydrous toluene dropwise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using Potassium tert-Butoxide (KOt-Bu)

Materials:

  • Ethyl picolinate (1.0 eq)

  • Potassium tert-butoxide (1.5 eq)

  • Anhydrous acetonitrile (4.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous THF.

  • Cool the solution to 0 °C and add anhydrous acetonitrile dropwise.

  • Stir the mixture at 0 °C for 15 minutes, then add a solution of ethyl picolinate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and neutralize with 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via a base-catalyzed Claisen-type condensation follows a well-established mechanism. The key steps involve the deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl group of the picolinate ester. Subsequent elimination of the alkoxide leaving group yields the desired β-ketonitrile.

Reaction_Pathway Acetonitrile Acetonitrile Carbanion Acetonitrile Carbanion Acetonitrile->Carbanion Base Base (e.g., NaH) Base->Carbanion Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate Carbanion->Tetrahedral_Intermediate Nucleophilic Attack Picolinate Picolinate Ester Picolinate->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Elimination Alkoxide Alkoxide Tetrahedral_Intermediate->Alkoxide

Caption: Base-catalyzed synthesis of this compound.

The general experimental workflow for this synthesis involves several key stages, from reaction setup to product purification.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Reagent Addition (Base, Acetonitrile, Ester) Setup->Reagent_Addition Reaction Reaction (Heating/Stirring) Reagent_Addition->Reaction Quenching Quenching (Acidic Workup) Reaction->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

References

Spectroscopic Deep Dive: A Comparative Analysis of 3-Oxo-3-(pyridin-2-YL)propanenitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural nuances is paramount. 3-Oxo-3-(pyridin-2-YL)propanenitrile, a versatile building block in medicinal chemistry, presents a fascinating case of keto-enol tautomerism, leading to two distinct isomeric forms. This guide provides a comparative analysis of the spectroscopic characteristics of these isomers, supported by established principles and data from analogous compounds, offering a framework for their identification and characterization.

The existence of this compound as a dynamic equilibrium between its keto and enol forms is a critical consideration in its application. Each tautomer possesses a unique electronic and structural profile, resulting in distinguishable spectroscopic signatures. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes expected spectroscopic behaviors based on comprehensive studies of related β-ketonitriles and heterocyclic ketones.

Isomeric Forms: Keto vs. Enol

The two isomers, the keto form (this compound) and the enol form ((Z)-3-hydroxy-3-(pyridin-2-yl)acrylonitrile), interconvert through a proton transfer. The stability and relative population of each tautomer can be influenced by factors such as solvent polarity, temperature, and pH.

Tautomerism Keto Keto Form (this compound) Enol Enol Form ((Z)-3-hydroxy-3-(pyridin-2-yl)acrylonitrile) Keto->Enol Proton Transfer

Caption: Keto-enol tautomerism of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for the keto and enol forms of this compound based on characteristic values for similar compounds.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonKeto FormEnol FormKey Observations
CH₂ (methylene) ~4.0-4.5 (s)-Disappearance of the methylene singlet is a key indicator of enolization.
CH (vinyl) -~5.5-6.0 (s)Appearance of a vinyl proton signal confirms the presence of the enol form.
OH (hydroxyl) -~10.0-14.0 (br s)A broad, downfield signal characteristic of an intramolecularly hydrogen-bonded hydroxyl group.
Pyridine-H ~7.5-8.8 (m)~7.4-8.7 (m)Slight upfield or downfield shifts may be observed due to changes in electronic distribution.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonKeto FormEnol FormKey Observations
C=O (carbonyl) ~190-200-Absence of the ketone carbonyl signal in the enol form.
C-OH (enolic) -~160-170Appearance of a signal in the enolic carbon region.
CH₂ (methylene) ~45-55-Disappearance of the methylene carbon signal.
C-CN (vinyl) -~90-100Appearance of a vinyl carbon signal.
CN (nitrile) ~115-120~118-125Minimal shift expected.
Pyridine-C ~120-150~118-152Minor shifts reflecting the different electronic environment.

**Table 3: Expected IR Absorption Frequencies (ν, cm⁻¹) **

Functional GroupKeto FormEnol FormKey Observations
C=O Stretch ~1690-1710-Disappearance of the sharp ketone carbonyl band.
C=C Stretch -~1600-1640Appearance of a carbon-carbon double bond stretch.
C≡N Stretch ~2250-2260~2210-2230A slight shift to lower frequency in the enol form due to conjugation.
O-H Stretch -~2500-3200 (broad)A very broad band indicative of strong intramolecular hydrogen bonding.
C-H Stretch (CH₂) ~2900-3000-Disappearance of the methylene C-H stretching vibrations.

Table 4: Expected UV-Vis Absorption Maxima (λ_max, nm)

TautomerExpected λ_maxKey Observations
Keto Form ~260-280Exhibits absorption characteristic of the pyridinyl ketone moiety.
Enol Form ~300-340Shows a bathochromic (red) shift due to the extended π-conjugation of the enone system.

Table 5: Expected Mass Spectrometry Fragmentation

TautomerKey Fragments (m/z)Fragmentation Pathway
Keto Form M⁺, [M-HCN]⁺, [M-CO]⁺, [Pyridine-CO]⁺Initial loss of small neutral molecules like HCN and CO. Fragmentation of the pyridine ring.
Enol Form M⁺, [M-H]⁺, [M-HCN]⁺, [Pyridine-C=CHOH]⁺Similar to the keto form but may show different relative abundances of fragments due to the different initial structure.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can significantly influence the keto-enol equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate the signals corresponding to the methylene protons of the keto form and the vinyl proton of the enol form to determine the tautomeric ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-220 ppm.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.

    • Identify the characteristic signals for the carbonyl carbon (keto) and the enolic carbons (enol).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into NMR spectrometer acq2 Acquire ¹H and ¹³C spectra acq1->acq2 proc1 Fourier Transform proc2 Phase and baseline correction proc1->proc2 proc3 Chemical shift referencing proc2->proc3 proc4 Peak integration and assignment proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal absorption in the regions of interest.

  • Data Acquisition:

    • Record a background spectrum of the pure KBr pellet or the solvent.

    • Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands for the functional groups present in the keto and enol forms.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the absorbance of the sample from approximately 200 to 500 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for the different electronic transitions.

    • The relative intensities of the absorption bands can provide information about the tautomeric equilibrium in the chosen solvent.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions that can help to distinguish between the keto and enol isomers.

This guide provides a foundational framework for the spectroscopic comparison of the keto and enol isomers of this compound. The successful characterization and quantification of these tautomers will rely on the careful application of these spectroscopic techniques and a thorough analysis of the resulting data.

The Versatility of 3-Oxo-3-(pyridin-2-YL)propanenitrile in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Oxo-3-(pyridin-2-yl)propanenitrile, also known as 2-pyridoylacetonitrile, is a versatile building block in organic synthesis, prized for its reactive β-keto nitrile moiety. This guide provides a comparative analysis of its efficacy in several key reaction types, juxtaposing its performance with common alternatives. Experimental data has been compiled to offer a quantitative basis for comparison, alongside detailed experimental protocols and visualizations of relevant synthetic and biological pathways.

Performance in Key Reaction Types

The utility of this compound is most evident in the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry. Below, we compare its performance in several named reactions against other common β-dicarbonyl compounds.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe reaction is a classic method for the synthesis of 2-pyridones. The reaction involves the condensation of a β-keto nitrile or a related active methylene compound with a 1,3-dicarbonyl compound in the presence of a base.

Comparative Data for Pyridine Synthesis

β-Dicarbonyl CompoundAlternative ReagentProductYield (%)Reference
This compoundEthyl Acetoacetate6-Methyl-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile~85-95% (estimated from similar reactions)N/A
Ethyl CyanoacetateEthyl Acetoacetate6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile92[1]
MalononitrileEthyl Acetoacetate2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile88[2]
Ethyl BenzoylacetateEthyl Acetoacetate2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid, diethyl ester96 (Hantzsch)[3]

Note: Direct comparative yield for this compound in a standardized Guareschi-Thorpe reaction was not available in the searched literature. The estimated yield is based on its high reactivity in similar multicomponent reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This compound readily participates in this reaction with various aldehydes.

Comparative Data for Knoevenagel Condensation

Active Methylene CompoundAldehydeCatalystProductYield (%)Reference
This compoundBenzaldehydePiperidine2-(Phenylmethylene)-3-oxo-3-(pyridin-2-yl)propanenitrileHigh (qualitative)N/A
MalononitrileBenzaldehydeGallium Chloride2-Benzylidenemalononitrile90[4]
Ethyl CyanoacetateBenzaldehydeGallium ChlorideEthyl 2-cyano-3-phenylacrylate85[4]
Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazine is a fundamental method for the synthesis of pyrazoles. The pyridine ring in this compound can influence the reaction's outcome and the properties of the resulting pyrazole.

Comparative Data for Pyrazole Synthesis

β-Dicarbonyl CompoundHydrazine SourceProductYield (%)Reference
This compoundHydrazine Hydrate3-(Pyridin-2-yl)-1H-pyrazol-5-amineGood (qualitative)N/A
Ethyl AcetoacetatePhenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one95[5]
AcetylacetoneHydrazine Hydrate3,5-Dimethylpyrazole90[5]

Experimental Protocols

General Procedure for Guareschi-Thorpe Pyridine Synthesis
  • To a solution of the β-dicarbonyl compound (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL), add ammonium acetate (1.5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure pyridone derivative.[1]

General Procedure for Knoevenagel Condensation
  • In a round-bottom flask, dissolve the aldehyde (10 mmol) and this compound (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.[4]

General Procedure for Pyrazole Synthesis
  • Dissolve this compound (10 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add hydrazine hydrate (12 mmol) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Pour the concentrated solution into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure pyrazole derivative.[5]

Signaling Pathway and Workflow Diagrams

The pyridine scaffold is a common motif in biologically active compounds. Derivatives of this compound may interact with various signaling pathways implicated in diseases such as cancer.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyridone Derivative Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and its inhibition.

p53_JNK_Apoptosis_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Stress DNA Damage (e.g., by Pyridine Derivative) JNK JNK Stress->JNK Activates Bcl2 Bcl-2 JNK->Bcl2 Inhibits p53 p53 JNK->p53 Bax Bax Bcl2->Bax Mito Bax->Mito Promotes Permeabilization CytoC Cytochrome c Apoptosis Apoptosis CytoC->Apoptosis ApoptosisGenes Pro-apoptotic Gene Expression (e.g., PUMA, Bax) p53->ApoptosisGenes Induces ApoptosisGenes->Bax Mito->CytoC Releases

Caption: p53 and JNK signaling in apoptosis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants This compound + Aldehyde + Amine Source Reaction Multicomponent Reaction (e.g., Guareschi-Thorpe) Reactants->Reaction Crude Crude Product Reaction->Crude TLC TLC Monitoring Reaction->TLC Filtration Filtration / Extraction Crude->Filtration Chromatography Column Chromatography (if necessary) Filtration->Chromatography Pure Pure Heterocyclic Product Filtration->Pure Directly if pure Chromatography->Pure NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS TLC->Reaction Feedback Characterization Structural Confirmation NMR->Characterization MS->Characterization

Caption: General experimental workflow for synthesis.

References

Benchmarking the synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established methods for the synthesis of 3-Oxo-3-(pyridin-2-YL)propanenitrile, a valuable building block in medicinal chemistry. This document outlines the performance of different synthetic strategies, supported by experimental data, to inform methodology selection and optimization.

The primary and most frequently cited method for the synthesis of this compound is the Claisen condensation of a pyridine-2-carboxylic acid ester with acetonitrile, facilitated by a strong base. An alternative conceptual approach involves the direct cyanation of 2-acetylpyridine. This guide will focus on providing a detailed protocol for the Claisen condensation, as it is the most well-documented route, and will present a comparative framework for evaluating potential alternative methods.

Data Presentation: A Side-by-Side Comparison of β-Ketonitrile Syntheses

Target β-KetonitrileStarting MaterialsBaseSolventReaction TimeTemperatureYield (%)Reference
3-OxopentanenitrileEthyl propionate, AcetonitrileSodium HydrideBenzeneNot SpecifiedBoiling52%[1]
2-Methyl-3-oxobutanenitrileEthyl acetate, PropionitrileSodium HydrideBenzeneNot SpecifiedNot Specified34%[1]
3-Oxo-3-phenylpropanenitrileEthyl benzoate, AcetonitrileSodium MethoxideAcetonitrile3 hoursReflux58%[1]
General β-KetonitrilesVarious esters and nitrilesPotassium tert-butoxideTetrahydrofuran10 minutes (Microwave)Not Specified30-72%

Experimental Protocols: Key Methodologies

Method 1: Claisen Condensation of Ethyl Picolinate and Acetonitrile

This protocol is adapted from established procedures for the synthesis of β-ketonitriles.[1]

Materials:

  • Ethyl picolinate

  • Acetonitrile

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous toluene or Benzene

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (or sodium ethoxide) in anhydrous toluene.

  • With stirring, slowly add acetonitrile to the suspension under a nitrogen atmosphere.

  • Heat the mixture to reflux.

  • Add ethyl picolinate dropwise to the refluxing mixture over a period of 30 minutes.

  • Continue to heat the reaction mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Cautiously quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess base.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Method 2: Cyanation of 2-Acetylpyridine (Conceptual)

Mandatory Visualization

To illustrate the primary synthetic pathway, a logical workflow diagram is provided below.

G cluster_reactants Starting Materials cluster_process Reaction Steps Ethyl_Picolinate Ethyl Picolinate Addition 2. Add Ethyl Picolinate and Reflux Ethyl_Picolinate->Addition Acetonitrile Acetonitrile Mixing 1. Mix Base and Acetonitrile in Anhydrous Solvent Acetonitrile->Mixing Base Strong Base (e.g., NaH, NaOEt) Base->Mixing Mixing->Addition Workup 3. Acidic Workup and Extraction Addition->Workup Purification 4. Purification Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Claisen Condensation Synthesis.

References

A Comparative Guide to 3-Oxo-3-(pyridin-2-YL)propanenitrile Analogs: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-oxo-3-(pyridin-2-yl)propanenitrile and its analogs, focusing on their synthesis, characterization, and potential as biologically active agents. Due to a lack of direct comparative studies on a series of this compound analogs, this guide synthesizes data from research on structurally related pyridine derivatives to provide insights into their structure-activity relationships (SAR).

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. The pyridine ring, a common heterocycle in FDA-approved drugs, imparts diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a β-ketonitrile group provides a reactive site for further chemical modifications, making this scaffold an attractive starting point for the development of novel therapeutics. This guide explores the synthesis of these compounds and compares the biological activities of representative analogs from the scientific literature.

Data Presentation: Comparison of Biological Activity

The following table summarizes the biological activity of selected pyridine derivatives that share structural similarities with this compound. The data highlights the impact of various substitutions on their cytotoxic effects against different cancer cell lines.

Compound IDStructureTarget Cell LineIC50 (µM)Reference
1 This compound--[1][2]
2 Thieno[2,3-b]pyridine derivativeCCRF-CEM2.580 ± 0.550[3]
3 Thieno[2,3-b]pyridine derivativeCEM/ADR50004.486 ± 0.286[3]
4 Nicotinonitrile derivativeHepG28.78 ± 0.7[4]
5 Nicotinonitrile derivativeHeLa5.16 ± 0.4[4]
6 Pyrazolopyridine derivativeHepG215.32 ± 1.2[4]
7 Pyrazolopyridine derivativeHeLa4.26 ± 0.3[4]

Note: The parent compound, this compound, is included for structural reference. Biological data for this specific compound was not available in the reviewed literature.

Experimental Protocols

General Synthesis of this compound Analogs (via Claisen Condensation)

The synthesis of this compound and its analogs is often achieved through a Claisen condensation reaction.[5] This method involves the reaction of a pyridine ester with acetonitrile in the presence of a strong base.

Materials:

  • Substituted ethyl picolinate (or other pyridine carboxylic acid ester)

  • Acetonitrile

  • Sodium ethoxide (or another suitable strong base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

Procedure:

  • A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acetonitrile is added dropwise to the stirred solution at room temperature.

  • The substituted ethyl picolinate is then added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature for several hours to overnight, during which a precipitate may form.

  • The reaction is quenched by the addition of ice-cold water.

  • The aqueous layer is separated and acidified with dilute hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Cytotoxicity Evaluation using MTT Assay

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, HeLa, CCRF-CEM)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well.

  • The plate is incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mandatory Visualizations

Signaling Pathway: General Apoptosis Induction

apoptosis_pathway Drug Analog Drug Analog Cellular Stress Cellular Stress Drug Analog->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Experimental Workflow: Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Reactants Pyridine Ester + Acetonitrile Start->Reactants Reaction Claisen Condensation Reactants->Reaction Purification Purification Reaction->Purification Characterization NMR, MS, etc. Purification->Characterization Treatment Compound Treatment Characterization->Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available data on related pyridine derivatives suggest that modifications to the pyridine ring and the propanenitrile backbone can lead to potent and selective biological activity. Further systematic studies focusing on the synthesis and evaluation of a diverse library of this compound analogs are warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further drug development. The experimental protocols and workflows provided in this guide offer a foundation for researchers to design and execute such studies.

References

Safety Operating Guide

Proper Disposal of 3-Oxo-3-(pyridin-2-YL)propanenitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Oxo-3-(pyridin-2-YL)propanenitrile and any contaminated materials as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

This document provides a detailed protocol for the safe and proper disposal of this compound, a compound that requires careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to manage waste containing this substance responsibly.

I. Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its safety data sheet (SDS) before commencing any work.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.

II. Spill Management

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Assess: Evacuate the immediate area of the spill.

  • Containment (Small Spills): For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.

  • Collection: Carefully collect the absorbed material and place it into a designated, sealed, and clearly labeled hazardous waste container.

  • Large Spills: For large spills, contact your institution's EHS department immediately.

III. Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all applicable regulations. Do not dispose of this chemical down the drain or in regular trash.[2]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.

  • Segregate this waste stream from other incompatible chemical waste. Specifically, avoid contact with strong oxidizing agents and acids.[3][4]

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, compatible, and sealable hazardous waste container.[4]

  • The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, including the full chemical name: "this compound".[5]

  • Include appropriate hazard pictograms on the label to indicate its toxicity and irritant properties.[5]

3. Storage:

  • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[6]

  • The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.[2][3]

  • Ensure the container remains closed except when adding waste.[6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Current best practices for the disposal of pyridine-containing waste often involve high-temperature incineration in a licensed facility.[7]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Disposal Workflow for this compound A Generation of Waste (e.g., unused chemical, contaminated labware) B Is the waste contaminated with This compound? A->B C Segregate as Hazardous Waste B->C Yes G Follow standard lab procedure for non-hazardous waste B->G No D Collect in a designated, sealed, and labeled container C->D E Store in a secure Satellite Accumulation Area (SAA) D->E F Contact EHS for pickup and final disposal E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Oxo-3-(pyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Oxo-3-(pyridin-2-YL)propanenitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound54123-21-6C₈H₆N₂O146.15 g/mol

Hazard Summary:

This compound is a hazardous substance that requires careful handling to minimize exposure risks. The primary hazards are summarized below.[1]

Hazard ClassGHS ClassificationPictogramSignal Word
Acute Toxicity, OralHarmful if swallowed (H302)[1]GHS07Warning
Acute Toxicity, DermalHarmful in contact with skin (H312)[1]GHS07Warning
Acute Toxicity, InhalationHarmful if inhaled (H332)[1]GHS07Warning
Skin Corrosion/IrritationCauses skin irritation (H315)[1][2]GHS07Warning
Serious Eye Damage/IrritationCauses serious eye irritation (H319)[1][2]GHS07Warning
Specific Target Organ ToxicityMay cause respiratory irritation (H335)[1][2]GHS07Warning

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPE
Respiratory NIOSH-approved N95 dust mask or higher-level respirator for solid particulates.
Eyes/Face Chemical safety goggles and a face shield.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Laboratory coat, closed-toe shoes, and long pants. Consider a chemical-resistant apron for larger quantities.

Operational and Handling Plan

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is between 2-8°C under an inert atmosphere.[2]

Handling - Step-by-Step Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Perform all handling within a certified chemical fume hood.

  • Donning PPE:

    • Put on all required PPE as listed in the table above before handling the chemical.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • Use a spatula for transfers. Avoid scooping directly from the container if possible.

    • If creating a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin immediately after handling.

Emergency Procedures:

Emergency SituationProtocol
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact environmental health and safety.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Collection - Step-by-Step Protocol:

  • Segregation:

    • Collect all solid waste, including contaminated PPE (gloves, wipes), in a dedicated, labeled hazardous waste container.

    • Collect any solutions in a separate, labeled hazardous waste container for liquids.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store waste containers in a designated, secure area, away from general laboratory traffic.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

Safe Handling and Disposal Workflow for this compound prep Preparation - Clean workspace - Verify safety equipment - Work in fume hood ppe Don PPE - Respirator - Goggles & Face Shield - Gloves - Lab Coat prep->ppe Proceed to handle Handling - Weigh carefully - Transfer with spatula - Prepare solutions slowly ppe->handle Ready for post_handle Post-Handling - Clean workspace - Decontaminate equipment - Wash hands handle->post_handle After completion emergency Emergency Procedures - Skin/Eye Contact - Inhalation/Ingestion - Spill handle->emergency In case of incident waste_collect Waste Collection - Segregate solid & liquid waste - Use labeled containers post_handle->waste_collect Segregate waste disposal Disposal - Store waste securely - Contact EHS for pickup waste_collect->disposal Final step

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.